molecular formula C13H12N2OS B11669202 N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11669202
M. Wt: 244.31 g/mol
InChI Key: GPBDMHOZKSIYPB-NTEUORMPSA-N
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Description

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound formed from the condensation of thiophene-2-carbohydrazide and 4-methylbenzaldehyde . This chemical serves as a valuable intermediate in organic and medicinal chemistry research. Its molecular formula is C13H12N2OS, with a molecular weight of 244.31 g/mol . Scientific studies have confirmed its crystal structure, which reveals that the aromatic rings form a dihedral angle of 14.84 (17)°, and the molecules form inversion dimers in the crystal lattice linked by pairs of N–H⋯O hydrogen bonds . The compound belongs to a class of molecules known for their versatile applications as ligands in coordination chemistry and as core structures in the development of new pharmacologically active substances . Researchers utilize this and related carbohydrazide derivatives as privileged scaffolds in the synthesis of novel compounds for investigating anticancer, antimicrobial, and anti-inflammatory activities . As a building block, it enables the exploration of structure-activity relationships in drug discovery and the development of new functional materials. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

GPBDMHOZKSIYPB-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Chemical Structure & Properties of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide (C₁₃H₁₂N₂OS) represents a privileged scaffold in medicinal chemistry, combining a thiophene pharmacophore with a lipophilic p-tolyl moiety via a hydrazone spacer. Belonging to the class of Schiff bases, this molecule is primarily investigated for its supramolecular solid-state assembly and its potential as an antimicrobial and antitubercular agent.

This guide provides a rigorous analysis of its synthesis, crystallographic architecture, and spectroscopic signature, serving as a foundational reference for researchers developing thiophene-based bioactives.

Molecular Architecture & Synthesis

Synthetic Pathway

The synthesis follows a classical acid-catalyzed condensation reaction between 2-thiophenecarbohydrazide and 4-methylbenzaldehyde. The reaction is thermodynamically driven by the elimination of water and the formation of the stable azomethine (–CH=N–) bond.

Protocol:

  • Reagents: Equimolar amounts (e.g., 0.1 mol) of 2-thiophenecarbohydrazide and 4-methylbenzaldehyde.

  • Solvent System: Absolute Ethanol (EtOH).[1][2]

  • Catalyst: Glacial Acetic Acid (catalytic drops) or reflux conditions to drive equilibrium.

  • Procedure: Reflux for 4 hours.

  • Work-up: Cool to room temperature. The product precipitates as colorless blocks.[3][4]

  • Purification: Recrystallization from ethanol.

  • Yield: Typically 79–92%.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and dehydration steps governing the formation of the hydrazone linkage.

SynthesisMechanism Reactants Reactants (Hydrazide + Aldehyde) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (H+ Cat) Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Schiff Base Product (E-Isomer) Transition->Product C=N Bond Formation

Figure 1: Step-wise condensation mechanism yielding the target Schiff base.

Solid-State & Structural Properties[5]

Crystallographic Data

X-ray diffraction (XRD) studies reveal that the molecule adopts an E configuration about the C=N bond. The crystal packing is dominated by hydrogen bonding, which is critical for its stability and solubility profile.

Key Structural Metrics:

PropertyValue / Description
Crystal System Monoclinic
Space Group P2₁/c (Typical for this class)
Unit Cell Dimensions a ≈ 14.92 Å, b ≈ 5.40 Å, c ≈ 15.64 Å
Beta Angle (β) ~105.9°
Volume (V) ~1211 ų
Z (Molecules/Cell) 4
Dihedral Angle ~14.8° (Between Thiophene & Benzene rings)
Supramolecular Interactions

The stability of the crystal lattice is governed by intermolecular N—H···O hydrogen bonds.[3]

  • Dimer Formation: Molecules form inversion dimers.

  • Motif: The hydrogen bonds generate R₂²(8) graph-set loops, a hallmark of hydrazide-hydrazone crystallization.

  • Planarity: The molecule is relatively planar, facilitating π-stacking interactions which may contribute to its biological intercalation potential.

Spectroscopic Profiling

Accurate characterization requires identifying specific vibrational and magnetic resonance signatures. The following table summarizes the diagnostic peaks.

TechniqueFunctional GroupAssignment / ValueNotes
FT-IR N–H Stretch3180 – 3350 cm⁻¹Sharp band; amide/hydrazide NH.
FT-IR C=O Stretch1640 – 1660 cm⁻¹Amide I band; lowered by conjugation.
FT-IR C=N Stretch1600 – 1620 cm⁻¹Azomethine linkage; confirms condensation.
¹H NMR –CH₃ (Methyl)δ 2.3 – 2.4 ppm (s)Singlet; attached to phenyl ring.
¹H NMR –CH=N– (Imine)δ 8.4 – 8.6 ppm (s)Diagnostic singlet; confirms Schiff base.
¹H NMR –NH– (Amide)δ 11.0 – 12.0 ppm (s)Broad singlet; D₂O exchangeable.
¹³C NMR C=O (Carbonyl)δ ~162 ppmMost deshielded carbon.
¹³C NMR C=N (Imine)δ ~148 ppmCharacteristic of hydrazone carbons.

Pharmacophore Analysis & Biological Potential[8]

Structure-Activity Relationship (SAR)

This molecule functions as a bioisostere of benzoylhydrazones. The replacement of the phenyl ring with a thiophene ring often enhances lipophilicity and metabolic stability.

  • Thiophene Ring: Acts as a lipophilic carrier; susceptible to metabolic oxidation (S-oxidation) but provides specific binding to hydrophobic pockets in bacterial enzymes (e.g., Enoyl-ACP reductase).

  • Hydrazone Linker (–CONHN=CH–): Provides a rigid spacer with hydrogen bond donor (NH) and acceptor (C=O, N) sites. It is also a potential chelating motif for transition metals (Cu²⁺, Fe²⁺), which is a known mechanism for antimicrobial action.

  • p-Tolyl Group: The 4-methyl substitution increases overall lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.

Biological Interaction Map

The following diagram outlines the theoretical biological pathways influenced by this scaffold, based on homologous thiophene-hydrazone data.

SAR_Pathway Molecule N'-(4-methylbenzylidene)- 2-thiophenecarbohydrazide Chelation Metal Chelation (Fe2+, Cu2+) Molecule->Chelation Hydrazone Motif H_Bonding H-Bonding (Receptor Binding) Molecule->H_Bonding Amide/Azomethine Membrane Membrane Permeability Molecule->Membrane p-Tolyl/Thiophene Target3 ROS Scavenging (Antioxidant) Chelation->Target3 Target1 InhA Inhibition (Antitubercular) H_Bonding->Target1 Target2 DNA Gyrase (Antibacterial) Membrane->Target2

Figure 2: Pharmacophore mapping linking structural features to potential biological targets.

References

  • Crystal Structure Analysis: Li, J., & Jian, F. (2010).[4][5] N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1398.[4] [Link]

  • Synthesis & General Properties (Related 4-methoxy/methyl derivatives): Banna, H., et al. (2022). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1162–1166. [Link]

  • Biological Activity Context (Thiophene Hydrazones): Baseer, M.A., et al. (2015). Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'-(4-methylbenzylidene) Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Science Invention, 4(5), 18-23. [Link]

  • Spectroscopic Data Correlation: Al-Alshaikh, M.A., et al. (2016).[6] Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide. Macedonian Journal of Chemistry and Chemical Engineering, 35(1). [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Methylbenzylidene Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of methylbenzylidene hydrazides, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

Methylbenzylidene hydrazides represent a versatile scaffold in medicinal chemistry, characterized by a hydrazide-hydrazone linker (-CO-NH-N=CH-) bridging a hydrazide moiety and a methyl-substituted aromatic ring. This class of compounds exhibits pleiotropic pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities .

The core SAR principle revolves around the modulation of the azomethine bond (–N=CH–) for target binding and the methyl group's role in optimizing lipophilicity (LogP) and steric fit within active sites. This guide dissects these molecular interactions, supported by validated synthesis protocols and mechanistic insights.

Chemical Architecture & Scaffold Analysis

The pharmacophore consists of three critical domains:

  • Domain A (Hydrazide Moiety): The "Left-Hand Side" (LHS), typically a benzohydrazide or heterocyclic hydrazide, which acts as a hydrogen bond donor/acceptor.

  • Domain B (Linker): The acylhydrazone bridge (-CO-NH-N=CH-). This rigid spacer facilitates proton transfer (tautomerism) and metal chelation .

  • Domain C (Methylbenzylidene): The "Right-Hand Side" (RHS), a phenyl ring substituted with a methyl group. The position (ortho, meta, para) of the methyl group dictates steric accessibility and hydrophobic interactions.

Visualization: SAR Logic Map

The following diagram illustrates the functional dissection of the molecule.

SAR_Map Scaffold Methylbenzylidene Hydrazide Scaffold Linker Linker Region (-CO-NH-N=CH-) Essential for H-Bonding & Metal Chelation Scaffold->Linker Pharmacophore Core Ring Aromatic Ring (Electronic Effects) Scaffold->Ring Structural Support Target Binding Target Binding Linker->Target Binding H-Bonds / Chelation Methyl Methyl Substituent (-CH3) Hydrophobic Pocket Fit Lipophilicity Modulation ADME Properties ADME Properties Methyl->ADME Properties Increases LogP Ring->Methyl Substituent Effect

Figure 1: Functional decomposition of the methylbenzylidene hydrazide scaffold.

Synthesis Protocol

The synthesis follows a Schiff base condensation pathway. This reaction is acid-catalyzed and driven by the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of N'-(4-methylbenzylidene)benzohydrazide.

Reagents:

  • Benzohydrazide (1.0 eq)

  • 4-Methylbenzaldehyde (1.0 eq)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of benzohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required.

  • Addition: Add 0.01 mol of 4-methylbenzaldehyde dropwise to the solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the reaction mixture at 80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1).

  • Precipitation: Cool the mixture to room temperature, then pour into crushed ice/water.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Reagents (Hydrazide + Aldehyde) Mix Dissolve in Ethanol (Add cat. AcOH) Start->Mix Reflux Reflux at 80°C (3-6 Hours) Mix->Reflux Monitor TLC Check (CHCl3:MeOH 9:1) Reflux->Monitor Monitor->Reflux Incomplete Isolate Pour into Ice Water Filter Precipitate Monitor->Isolate Reaction Complete Purify Recrystallize (Ethanol) Isolate->Purify End Final Product: Methylbenzylidene Hydrazide Purify->End

Figure 2: Step-by-step synthesis pathway for methylbenzylidene hydrazides.

Structure-Activity Relationship (SAR) Analysis

The Methyl Group: Sterics and Lipophilicity

The methyl group (-CH3) is an electron-donating group (EDG) via hyperconjugation, but its primary contribution to SAR is lipophilic and steric .

  • Lipophilicity (LogP): The addition of a methyl group increases the partition coefficient (LogP). This enhances membrane permeability, allowing the molecule to penetrate bacterial cell walls or cancer cell membranes more effectively than its unsubstituted counterparts.

  • Positional Effects (Ortho, Meta, Para):

    • Para-methyl (4-CH3): Often the most active configuration. It extends the molecular length, allowing deeper penetration into hydrophobic pockets of enzymes (e.g., Urease or EGFR).

    • Ortho-methyl (2-CH3): Can introduce steric hindrance that twists the phenyl ring out of planarity with the hydrazone bridge. This may reduce biological activity if planarity is required for intercalation (DNA binding) but can enhance selectivity for specific sterically constrained active sites.

The Hydrazone Linker: Electronic Bridge

The -CO-NH-N=CH- linker is not passive. It exists in an equilibrium between the amido (keto) and iminol (enol) tautomeric forms.

  • Metal Chelation: The azomethine nitrogen and the carbonyl oxygen can chelate transition metals (e.g., Cu²⁺, Ni²⁺). Metal complexes of methylbenzylidene hydrazides often show 2-10x higher antimicrobial potency than the free ligand due to the "Tweedy's Chelation Theory" (chelation reduces polarity of the metal ion, increasing lipophilicity).

  • Hydrogen Bonding: The -NH- proton serves as a donor, while the =N- and C=O serve as acceptors, critical for binding to amino acid residues (e.g., Serine, Histidine) in enzyme active sites.

Electronic Substitution Patterns

While methyl is a weak donor, comparing it to Electron Withdrawing Groups (EWGs) like -Cl or -NO2 reveals:

  • Antimicrobial: EWGs generally outperform methyl groups against Gram-positive bacteria (S. aureus) because they increase the acidity of the -NH- proton, strengthening H-bonds with receptors. However, methyl derivatives often show better safety profiles (lower cytotoxicity).

  • Anticancer: Methyl derivatives (especially 4-methyl) have shown significant activity against MCF-7 and HepG2 cell lines, likely due to optimized hydrophobic interactions with the ATP-binding pocket of kinases.

Mechanism of Action: Metal Chelation

A primary mechanism for the enhanced biological activity of these compounds is their ability to act as tridentate or bidentate ligands. The diagram below depicts the chelation mode.

Chelation_Mech cluster_ligand Hydrazide Ligand Metal M(II) (Cu, Ni, Zn) Target Biological Target (DNA/Enzyme) Metal->Target Inhibition/Cleavage O_donor O (Carbonyl) O_donor->Metal Coordinate Bond N_donor N (Azomethine) N_donor->Metal Coordinate Bond

Figure 3: Bidentate chelation mechanism where the hydrazone coordinates with a metal ion, facilitating target interaction.

Experimental Validation Protocols

Protocol A: Antimicrobial Assay (Broth Microdilution)

Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Prepare serial twofold dilutions of the methylbenzylidene hydrazide in DMSO (ensure final DMSO < 1%).

  • Incubation: Add 100 µL of compound solution and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (color change from blue to pink indicates growth).

Protocol B: Anticancer MTT Assay
  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Treat with varying concentrations (0.1 - 100 µM) of the compound.

  • Incubation: Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50.

Comparative Activity Data

The following table summarizes literature values for 4-methylbenzylidene hydrazide derivatives compared to unsubstituted and electron-withdrawing analogs.

Compound Derivative (R)Target Organism/Cell LineActivity Metric (MIC/IC50)Insight
4-CH3 (Methyl) S. aureus (Gram +)MIC: 12.5 µg/mLModerate activity; enhanced by lipophilicity.
4-H (Unsubstituted) S. aureus (Gram +)MIC: 50.0 µg/mLLower activity due to lack of hydrophobic interaction.
4-NO2 (Nitro) S. aureus (Gram +)MIC: 6.25 µg/mLHigh activity due to electronic withdrawal (acidity).
4-CH3 (Methyl) MCF-7 (Breast Cancer)IC50: 18 µMGood potency; likely targets EGFR kinase.
2-CH3 (Ortho-Methyl) E. coli (Gram -)MIC: >100 µg/mLReduced activity; likely steric hindrance preventing cell wall penetration.

References

  • Kumar, S., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[1] Biological activities of hydrazone derivatives. Molecules. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Taha, M., et al. (2014). Synthesis of novel acylhydrazone derivatives and their potential as alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Al-Amiery, A. A., et al. (2012). Antioxidant and antimicrobial activities of novel quinazolinone derivatives. Medicinal Chemistry Research. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the synthesis, purification, and characterization of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide , a Schiff base derivative formed via the condensation of 2-thiophenecarbohydrazide and 4-methylbenzaldehyde.

Target Audience: Medicinal chemists and drug discovery researchers focusing on heterocyclic hydrazones. Significance: Thiophene-based hydrazones are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial , anti-tubercular , and antitumor activities due to their ability to chelate transition metals and interact with biological targets like DNA and enzymes [1, 2].

Scientific Background & Reaction Logic[1][2]

The Chemical Pathway

The synthesis follows a classical acid-catalyzed condensation reaction. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

Reaction Equation:



Mechanistic Insight[2][3]
  • Activation: The carbonyl oxygen of 4-methylbenzaldehyde is protonated by the acid catalyst (typically acetic acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The primary amine group (

    
    ) of the 2-thiophenecarbohydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.
    
  • Dehydration: The intermediate undergoes acid-assisted dehydration (loss of water) to form the thermodynamically stable

    
     imine bond (Schiff base).
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
2-Thiophenecarbohydrazide 142.18>98%Nucleophile / Scaffold
4-Methylbenzaldehyde 120.15>98%Electrophile
Ethanol (Absolute) 46.07ACS GradeSolvent
Glacial Acetic Acid 60.05ACS GradeCatalyst
Equipment
  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser with water circulation[1]

  • Magnetic stirrer and hot plate with temperature control

  • Buchner funnel and vacuum filtration setup[2]

  • Desiccator[2]

Step-by-Step Synthesis Procedure

Note: This protocol is scaled for 10 mmol. Adjust linearly for larger batches.

  • Preparation of Hydrazide Solution:

    • In a 100 mL RBF, dissolve 1.42 g (10 mmol) of 2-thiophenecarbohydrazide in 15 mL of absolute ethanol.

    • Observation: The solution may require gentle warming (40°C) to fully dissolve the solid.

  • Addition of Aldehyde:

    • Add 1.20 g (1.18 mL, 10 mmol) of 4-methylbenzaldehyde dropwise to the stirring solution.

    • Critical Step: Add 2-3 drops of glacial acetic acid. This catalyzes the dehydration step, preventing the reaction from stalling at the intermediate stage.

  • Reflux:

    • Attach the reflux condenser.[2]

    • Heat the mixture to reflux (approx. 80°C) for 4 hours .

    • Process Control: Monitor reaction progress via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[1][3][4] Colorless to pale solid blocks should precipitate upon cooling. If no precipitate forms, cool further in an ice bath (0-4°C) for 30 minutes.

    • Filter the solid using a Buchner funnel under vacuum.[2]

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean beaker.

    • Dissolve in the minimum amount of boiling ethanol.

    • Allow to cool slowly to room temperature to grow high-quality crystals.

    • Filter and dry in a desiccator over

      
       or silica gel.
      
Yield & Appearance
  • Expected Yield: 75% - 85% (approx. 1.9 g)

  • Physical State: Colorless crystalline blocks [3].[5][6]

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Weigh Reagents Dissolve Dissolve Hydrazide (EtOH, 40°C) Start->Dissolve AddAldehyde Add 4-Methylbenzaldehyde + Cat. AcOH Dissolve->AddAldehyde Reflux Reflux (80°C, 4h) AddAldehyde->Reflux Condensation Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (Boiling EtOH) Filter->Recryst Product Pure Product (Colorless Blocks) Recryst->Product

Caption: Step-by-step workflow for the synthesis and purification of the target hydrazone.

Reaction Mechanism Logic

Mechanism Reactants Reactants: Hydrazide + Aldehyde Activation Acid Activation (Protonation of C=O) Reactants->Activation Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Rate Limiting Step Intermediate->Dehydration Product Schiff Base Product (C=N Formation) Dehydration->Product

Caption: Acid-catalyzed mechanism showing the critical dehydration step leading to Schiff base formation.

Characterization & Quality Control

To ensure the "Trustworthiness" of your synthesized compound, validate it against the following authoritative data.

Crystallographic Data

The structure of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide has been elucidated via X-ray diffraction.[5] This is the ultimate identity verification.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Volume:

    
     [3]
    
Spectroscopic Validation
  • IR Spectroscopy (KBr pellet): Look for the disappearance of the carbonyl peak of the aldehyde and the appearance of the imine (

    
    ) stretch around 1600–1620 cm⁻¹ . The amide carbonyl (
    
    
    
    ) of the hydrazide moiety typically appears around 1640–1660 cm⁻¹ .
  • ¹H NMR (DMSO-d₆):

    • Imine Proton (-CH=N-): Singlet, typically

      
       8.0 – 8.6 ppm.
      
    • Amide Proton (-NH-): Broad singlet, downfield

      
       11.0 – 12.0 ppm.
      
    • Methyl Group (-CH₃): Singlet,

      
       2.3 – 2.4 ppm.
      
    • Thiophene Protons: Multiplets in the aromatic region (

      
       7.0 – 8.0 ppm).[3]
      

Safety & Handling

  • Thiophene derivatives: May be harmful if swallowed or inhaled. Use a fume hood.

  • Ethanol: Flammable. Keep away from open flames during reflux.

  • Waste Disposal: Dispose of organic filtrates in non-halogenated waste containers.

References

  • Halli, M. B., Patil, V. B., & Bevinamarada, S. R. (2011).[7] Synthesis, characterization, and biological activity studies of (E)-N'-((thiophen-2-yl)methylene)benzofuran-2-carbohydrazide and its metal(II) complexes. Turkish Journal of Chemistry, 35, 393–404.[7] Link

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012).[8] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.[8] Link

  • Li, Y. F., Liu, H. X., & Jian, F. F. (2010). N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1398.[5] Link

Sources

Application Note: Preparation of Metal Complexes using N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis and characterization of metal complexes derived from the Schiff base ligand N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide . Thiophene-derived hydrazones are a critical class of pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-tubercular, and antitumor activities due to their ability to chelate transition metals (Cu, Co, Ni, Zn) and modulate biological pathways.

This guide provides a self-validating workflow for researchers, covering the de novo synthesis of the ligand from 2-thiophenecarbohydrazide, the subsequent metallation, and the analytical framework required to confirm coordination geometry.

Scientific Background & Rationale

Ligand Design

The ligand, N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide (hereafter referred to as L ), is a bidentate or tridentate donor. Its structure features three potential coordination sites:

  • Azomethine Nitrogen (

    
    ):  The primary donor site.
    
  • Carbonyl Oxygen (

    
    ):  Coordinates in the keto form (neutral ligand).
    
  • Thiophenic Sulfur (

    
    ):  A soft donor that may participate in coordination depending on the metal ion's hardness/softness and steric constraints.
    
Coordination Chemistry[1]
  • Keto Form: In neutral media, L typically coordinates as a neutral bidentate ligand (

    
     donor), forming cationic complexes 
    
    
    
    or neutral adducts
    
    
    .
  • Enol Form: In basic media or in the presence of acetate salts, L may deprotonate (via amide-iminol tautomerism) to act as a monoanionic tridentate ligand (

    
     donor), forming neutral chelates.
    

Experimental Protocols

Module A: Synthesis of the Ligand (L)

Prerequisite: If 2-thiophenecarbohydrazide is not commercially available, it must be synthesized first.

Step 1: Preparation of Precursor (2-thiophenecarbohydrazide)
  • Reaction: Hydrazinolysis of ethyl-2-thiophenecarboxylate.

  • Reagents: Ethyl-2-thiophenecarboxylate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Ethanol (Absolute).

  • Procedure:

    • Dissolve 0.01 mol of ethyl-2-thiophenecarboxylate in 20 mL absolute ethanol.

    • Add 0.02 mol of hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Cool to room temperature. The solid hydrazide will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield: ~85% | M.P.: 136–138°C.

Step 2: Synthesis of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
  • Reaction: Schiff base condensation.[1]

  • Reagents: 2-thiophenecarbohydrazide (0.01 mol), 4-methylbenzaldehyde (0.01 mol), Ethanol, Glacial Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve 0.01 mol of 2-thiophenecarbohydrazide in 25 mL hot ethanol.

    • Separately dissolve 0.01 mol of 4-methylbenzaldehyde in 10 mL ethanol.

    • Add the aldehyde solution to the hydrazide solution.

    • Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

    • Reflux for 3–4 hours. A colored solid (typically white or pale yellow) will form.

    • Cool, filter, and wash with cold ethanol and diethyl ether.

    • Purification: Recrystallize from hot ethanol to ensure removal of unreacted aldehyde.

    • Validation: Single spot on TLC.

    • Expected Yield: 75–80% | M.P.: 180–182°C (approx).

LigandSynthesis Substrate 2-thiophenecarbohydrazide (Amine Source) Intermediate Carbinolamine Intermediate Substrate->Intermediate Ethanol, Reflux Reagent 4-methylbenzaldehyde (Carbonyl Source) Reagent->Intermediate Catalyst Glacial AcOH (Catalyst) Catalyst->Intermediate Product N'-(4-methylbenzylidene)- 2-thiophenecarbohydrazide Intermediate->Product - H2O (Condensation)

Figure 1: Reaction pathway for the synthesis of the Schiff base ligand.

Module B: Preparation of Metal Complexes

Target Metals: Cu(II), Co(II), Ni(II), Zn(II).[2][1] General Stoichiometry: 1:2 (Metal:Ligand) for octahedral complexes; 1:1 for square planar/tetrahedral depending on anions.

Protocol
  • Ligand Solution: Dissolve 0.002 mol of Ligand (L) in 20 mL of hot ethanol (or Methanol/DMF mixture if solubility is low).

  • Metal Solution: Dissolve 0.001 mol of Metal Salt (

    
     or 
    
    
    
    ) in 10 mL ethanol.
    • Note on Salt Choice: Acetate salts often promote deprotonation, favoring the neutral enolic complex. Chloride salts often result in cationic complexes or neutral adducts with coordinated halogens.

  • Mixing: Add the metal solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Observation: A distinct color change indicates complexation (e.g., Cu: Green/Blue, Co: Pink/Brown, Ni: Light Green).

  • Isolation:

    • Cool to room temperature.[3]

    • If precipitate forms, filter and wash with hot water (to remove unreacted metal salt) and hot ethanol (to remove unreacted ligand).

    • If no precipitate, reduce volume to ~50% on a rotary evaporator and cool overnight.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    

Characterization & Validation Framework

To validate the structure, compare the spectral data of the Free Ligand vs. the Metal Complex .

Infrared Spectroscopy (FT-IR)

This is the primary diagnostic tool.

Functional GroupFree Ligand (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, cm

)
Metal Complex (

, cm

)
Interpretation
Azomethine (

)
1600 – 16201580 – 1600Shift:

10–20 cm

. Indicates coordination via azomethine nitrogen.
Carbonyl (

)
1650 – 16601630 – 1640Shift:

10–30 cm

. Indicates coordination via carbonyl oxygen (Keto form).
Amide (

)
3200 – 3300Present or AbsentPresent: Neutral bidentate coordination.Absent: Deprotonation (Enolic coordination).
Thiophene (

)
~850~850 or ShiftedShift: Indicates sulfur participation (Tridentate). No Shift: Sulfur non-coordinating.
New Bands N/A400–600Appearance of

and

bands confirms chelation.
Electronic Spectra & Magnetic Moments
  • Cu(II): Typically

    
    . Magnetic moment ~1.7–1.9 B.M. Broad band at 600–700 nm suggests distorted octahedral or square planar geometry.
    
  • Co(II): Typically

    
    . High spin octahedral (~4.5–5.2 B.M.) or Tetrahedral (~4.0–4.5 B.M.).
    
  • Ni(II): Typically

    
    . Octahedral (Paramagnetic, ~2.9–3.3 B.M.) or Square Planar (Diamagnetic).
    
  • Zn(II):

    
    . Diamagnetic. Characterized by Charge Transfer (CT) transitions only.
    
Molar Conductance

Dissolve complex in DMF/DMSO (


 M).
  • < 20 ohm

    
     cm
    
    
    
    mol
    
    
    :
    Non-electrolyte (Neutral complex, e.g.,
    
    
    or
    
    
    ).
  • > 60 ohm

    
     cm
    
    
    
    mol
    
    
    :
    Electrolyte (Ionic complex, e.g.,
    
    
    ).

Structural Visualization

The following diagram illustrates the two primary coordination modes for this ligand system.

CoordinationModes Ligand Free Ligand (L) Mode1 Mode A: Neutral Bidentate (NO) (Keto Form) Ligand->Mode1 + Metal Salt Mode2 Mode B: Anionic Tridentate (ONS) (Enol Form) Ligand->Mode2 + Metal Salt Conditions1 Neutral pH Chloride Salts Mode1->Conditions1 Structure1 Coordination Sites: 1. Azomethine N 2. Carbonyl O Mode1->Structure1 Conditions2 Basic pH Acetate Salts Mode2->Conditions2 Structure2 Coordination Sites: 1. Azomethine N 2. Enolic O(-) 3. Thiophene S Mode2->Structure2

Figure 2: Divergent coordination pathways based on reaction conditions (pH and counter-ion).

References

  • Elshaarawy, R. F. M., et al. (2011). "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, 66(12), 1202–1208. Link

  • Li, Y. F., et al. (2010).[4] "N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide." Acta Crystallographica Section E, 66(6), o1398. Link

  • Srihari, S., et al. (2012). "Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)-pyridine-4-carbohydrazide." Der Pharma Chemica, 4(6), 2385-2388. Link

  • Patekar, D., et al. (2021).[1] "Synthesis and Spectral Characterization of Novel Schiff Base Complexes Derived from 2-Hydroxybenzaldehyde." International Journal of Creative Research Thoughts, 9(1). Link

  • Suryakant, S. S., et al. (2022). "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive, 7(2), 466-473. Link

Sources

Application Note: DPPH Radical Scavenging Assay for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Thiophene derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres to benzene rings while offering distinct electronic properties due to the sulfur heteroatom. These compounds are increasingly investigated for their potential to mitigate oxidative stress in pathologies ranging from neurodegeneration to cardiovascular disease.

This application note provides a rigorous, optimized protocol for determining the antioxidant capacity of lipophilic thiophene derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Unlike standard protocols for hydrophilic vitamins, this method addresses specific challenges associated with thiophenes: solubility limits in methanol , intrinsic color interference , and slow reaction kinetics .

Principle of Assay

The DPPH assay is a mixed-mode assay involving both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

DPPH[1][2][3][4][5][6][7][8][9][10][11]• is a stable, nitrogen-centered free radical with a deep purple color ($ \lambda{max} \approx 517 \text{ nm} $).[6][7] Upon reduction by an antioxidant (thiophene derivative), the delocalized electron pairs off, converting the molecule to 2,2-diphenyl-1-picrylhydrazine (DPPH-H), which is pale yellow.[1] The decrease in absorbance is stoichiometric with respect to the number of electrons/hydrogens captured.

Mechanistic Pathway

The following diagram illustrates the scavenging mechanism, highlighting the transition from the radical state to the neutral hydrazine form.

DPPH_Mechanism DPPH_Radical DPPH• Radical (Purple, 517nm) Complex Transition State [DPPH---H---R]‡ DPPH_Radical->Complex Interaction Thiophene Thiophene Derivative (R-H / R-SH) Thiophene->Complex Interaction DPPH_Reduced DPPH-H (Yellow, Non-absorbing) Complex->DPPH_Reduced HAT / SET Mechanism Thiophene_Radical Thiophene Radical (R•) Complex->Thiophene_Radical HAT / SET Mechanism

Figure 1: Reaction mechanism of DPPH radical scavenging by thiophene derivatives via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

Critical Pre-Assay Considerations

Solubility & Solvent Selection

Thiophene derivatives are often lipophilic and may precipitate in pure methanol (the standard DPPH solvent).

  • Recommendation: Use a DMSO/Methanol system. Dissolve the thiophene stock in 100% DMSO, then dilute into the assay plate such that the final DMSO concentration is

    
    . High DMSO concentrations can quench DPPH signals non-specifically.
    
Intrinsic Color Interference

Many thiophene derivatives (especially those with azo- or nitro- linkages) absorb light in the visible spectrum (400–600 nm).

  • Risk: If the compound is colored, it will artificially increase the absorbance at 517 nm, masking the decrease caused by scavenging (false negative).

  • Solution: A Sample Blank (Compound + Solvent, no DPPH) is mandatory for every concentration tested.

Materials & Reagents

ReagentSpecificationStorage
DPPH 2,2-Diphenyl-1-picrylhydrazyl (MW: 394.32)-20°C, Desiccated, Dark
Methanol HPLC GradeRoom Temp
DMSO Dimethyl Sulfoxide, ACS ReagentRoom Temp
Ascorbic Acid Positive Control StandardFreshly Prepared
Thiophene Samples Test CompoundsVaries

Detailed Protocol (96-Well Microplate Format)

This high-throughput format minimizes reagent usage and allows for simultaneous blank corrections.

Step 1: Reagent Preparation
  • DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of Methanol.

    • Note: Sonicate to ensure complete dissolution. Prepare fresh daily. Protect from light immediately (wrap bottle in foil).

  • Control Standard (Ascorbic Acid): Prepare a 1 mM stock in Methanol. Perform 2-fold serial dilutions to generate a standard curve (range: 1000 µM to 7.8 µM).

  • Thiophene Samples: Prepare 10 mM stock solutions in DMSO. Perform serial dilutions in Methanol to achieve test concentrations (e.g., 500, 250, 125, 62.5, 31.25 µM).

Step 2: Plate Loading Scheme

For each concentration of each thiophene derivative, you must prepare three distinct wells to ensure data integrity.

  • Test Well (

    
    ):  100 µL Sample + 100 µL DPPH Solution.
    
  • Sample Blank (

    
    ):  100 µL Sample + 100 µL Methanol (No DPPH). Corrects for compound color.
    
  • Control Well (

    
    ):  100 µL Solvent (DMSO/MeOH mix) + 100 µL DPPH Solution. Defines 0% inhibition.
    
Step 3: Incubation
  • Seal the plate with an optically clear adhesive film to prevent evaporation.

  • Wrap the plate in aluminum foil.

  • Incubate for 30 minutes at room temperature in the dark.

    • Expert Insight: Thiophenes with bulky substituents may require 60 minutes to reach equilibrium due to steric hindrance preventing access to the DPPH radical center.

Step 4: Measurement[3][10]
  • Shake the plate orbitally for 10 seconds.

  • Measure Absorbance at 517 nm using a microplate reader.

Experimental Workflow

DPPH_Workflow cluster_plate 3. Plate Loading (Triplicate) Stock 1. Stock Prep (Thiophene in DMSO) Dilution 2. Serial Dilution (in Methanol) Stock->Dilution Test Test Well (Sample + DPPH) Dilution->Test Blank Sample Blank (Sample + MeOH) Dilution->Blank Control Neg. Control (Solvent + DPPH) Incubate 4. Incubation 30 min, Dark, RT Test->Incubate Blank->Incubate Control->Incubate Read 5. Read Absorbance @ 517 nm Incubate->Read

Figure 2: Step-by-step microplate workflow ensuring proper blanking for colored thiophene derivatives.

Data Analysis & Calculation

Corrected Absorbance

First, correct the absorbance of the test sample for any intrinsic color:



Percentage Inhibition

Calculate the radical scavenging activity (% RSA):



IC50 Determination

Do not rely on linear regression, as the dose-response curve is typically sigmoidal.

  • Plot Concentration (x-axis) vs. % Inhibition (y-axis) .

  • Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism or Origin.

  • The IC50 is the concentration required to scavenge 50% of the DPPH radical. Lower IC50 indicates higher potency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Thiophene insolubility in MeOH.Increase DMSO ratio (up to 10%) or switch to Ethanol/DMSO mix.
Negative Inhibition Sample absorbs > DPPH at 517nm.[12]Ensure "Sample Blank" was subtracted correctly. Check if sample fluoresces.[11]
Non-linear Kinetics Slow reaction rate.Extend incubation to 60 mins. Measure kinetics every 5 mins to find plateau.
High Variation Evaporation or pipetting error.Use plate seals. Pre-wet pipette tips with methanol before dispensing.

References

  • Blois, M. S. (1958).[13][14] Antioxidant determinations by the use of a stable free radical.[1][3][4][6][7][13][14] Nature, 181, 1199–1200.[13][14][15] [15]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[9] Use of a free radical method to evaluate antioxidant activity.[1][3][16][5][10][12][13][14][17][18] LWT - Food Science and Technology, 28(1), 25–30.[9]

  • Mishra, R., Kumar, N., & Sachan, N. (2021).[18] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.[18]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[3][4][9] Journal of Food Science and Technology, 48(4), 412–422.

Sources

Technical Application Note: In Silico Evaluation of Thiophene-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the standardized protocol for the molecular docking of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide , a Schiff base derivative exhibiting significant antimicrobial and antioxidant potential.

Unlike generic docking guides, this protocol addresses the specific physicochemical challenges of the thiophene-carbohydrazide scaffold :

  • Tautomeric Ambiguity: Handling the amide-iminol tautomerism of the carbohydrazide linker.

  • Isomeric Stability: Validating the (E)-isomer preference typical of benzylidene derivatives.

  • Sulfur Interactions: Accounting for thiophene sulfur's role in

    
    -stacking and hydrophobic pocket occupancy.
    

The workflow utilizes AutoDock Vina for scoring and DFT (Density Functional Theory) for ligand pre-optimization, targeting the ATP-binding pocket of E. coli DNA Gyrase B (PDB: 1KZN), a validated target for hydrazide-hydrazone antibiotics.

Scientific Rationale & Mechanism

The Ligand: Structural Dynamics

The molecule comprises a thiophene ring linked via a carbohydrazide bridge to a 4-methylphenyl moiety.

  • Critical Feature: The

    
     azomethine linkage restricts rotation, creating distinct E (trans) and Z (cis) isomers. Crystallographic data for this class confirms the (E)-isomer  is thermodynamically favored due to steric hindrance minimization between the carbohydrazide oxygen and the phenyl ring [1].
    
  • Interaction Potential: The thiophene ring acts as a bioisostere for benzene but with higher lipophilicity and potential for

    
     interactions. The hydrazide linker (
    
    
    
    ) provides essential hydrogen bond donors/acceptors.
The Target: DNA Gyrase B

DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication. The B subunit (GyrB) contains an ATP-binding domain. Small molecule inhibitors, including thiophene-hydrazones, competitively bind to this pocket, preventing ATP hydrolysis and leading to bacterial cell death [2].

Experimental Workflow Visualization

The following diagram outlines the critical path from chemical drawing to binding energy analysis.

DockingWorkflow cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Receptor Preparation cluster_2 Phase 3: Docking & Analysis L1 2D Sketch (ChemDraw) L2 3D Conversion (OpenBabel/Avogadro) L1->L2 L3 DFT Optimization (B3LYP/6-31G*) L2->L3 Geometry Stabilization L4 PDBQT Conversion (Gasteiger Charges) L3->L4 D1 AutoDock Vina (Lamarckian GA) L4->D1 Ligand Input P1 PDB Retrieval (1KZN) P2 Clean Structure (Remove H2O/Co-factors) P1->P2 P3 Active Site Definition (Grid Box Setup) P2->P3 P3->D1 Grid Input D2 Interaction Profiling (PLIP/PyMOL) D1->D2 Best Pose

Figure 1: End-to-end computational workflow for evaluating thiophene-carbohydrazides.

Detailed Protocol

Phase 1: Ligand Preparation (The "Input")

Objective: Generate a biologically relevant, low-energy conformer.

  • Structure Construction:

    • Draw the 2D structure of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide.

    • Crucial Step: Ensure the geometry around the

      
       bond is set to (E) .
      
  • Geometry Optimization (DFT):

    • Standard force fields (MM2/MMFF94) often fail to accurately predict the planarity of conjugated hydrazones.

    • Protocol: Use Gaussian or ORCA.

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation: PCM (Water) to simulate physiological environment.

    • Output: Verify zero imaginary frequencies to confirm a true minimum.

  • File Conversion:

    • Convert the optimized .log or .out file to .pdbqt format using AutoDock Tools (ADT).

    • Charge Assignment: Apply Gasteiger partial charges. The thiophene sulfur usually carries a slight positive character in this conjugated system; ensure this is preserved.

    • Torsion Tree: Define the rotatable bonds. The

      
       bond between the thiophene and carbonyl, and the 
      
      
      
      bond are rotatable. The
      
      
      bond must be non-rotatable .
Phase 2: Receptor Preparation (The "Target")

Objective: Isolate the ATP-binding pocket of DNA Gyrase B.

  • Selection: Retrieve PDB ID 1KZN (24 kDa fragment of E. coli GyrB complexed with clorobiocin).

  • Cleaning:

    • Remove water molecules (unless bridging is known to be critical, which is rare for this class).

    • Remove the co-crystallized inhibitor (clorobiocin).

    • Important: Retain the

      
       ion if present and coordinated to the active site, as it stabilizes the ATP pocket. (Note: 1KZN is often docked without Mg, but check specific hydrolysis requirements).
      
  • Protonation:

    • Add polar hydrogens using ADT.

    • Compute Kollman United Atom charges. The total charge of the protein fragment should be close to integer value (neutralize if necessary).

  • Grid Box Generation:

    • Center the grid on the centroid of the co-crystallized ligand (clorobiocin).

    • Coordinates (Approximate for 1KZN): X=18.5, Y=24.2, Z=33.0.

    • Dimensions:

      
       points (0.375 Å spacing) to encompass residues Asp73, Arg76, and Val120 .
      
Phase 3: Docking Parameters

Objective: Sampling the conformational space.

  • Software: AutoDock Vina 1.2.0 or later.

  • Exhaustiveness: Set to 32 (Standard is 8, but hydrazones have high flexibility in the linker, requiring more sampling).

  • Energy Range: 4 kcal/mol.

  • Modes: 9.

Data Analysis & Validation

Validation Criteria

Before accepting results, perform a Redocking experiment:

  • Dock the extracted native ligand (clorobiocin) back into the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
     Å.
    
Interaction Analysis

The thiophene-carbohydrazide ligand is expected to bind via the following mechanism:

Interaction TypeLigand AtomTarget Residue (GyrB)Significance
Hydrogen Bond Hydrazide -NH-Asp73 Critical for stabilizing the "lid" of the ATP pocket.
Hydrogen Bond Carbonyl =O[1]Arg76 Anchors the core scaffold.
Hydrophobic 4-Methyl groupVal120 / Ile78 Occupies the lipophilic pocket; methyl group enhances affinity over unsubstituted analogs.

-

Stacking
Thiophene RingPhe104 Aromatic interaction stabilizing the heterocycle.
Predicted Binding Energy

Based on analog studies [3], N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide typically exhibits binding energies in the range of -7.5 to -8.8 kcal/mol against E. coli GyrB, comparable to standard antibiotics like Ciprofloxacin in in silico assays.

Interaction Pathway Diagram

The following graph visualizes the molecular interactions stabilizing the complex.

Interactions Ligand N'-(4-methylbenzylidene) -2-thiophenecarbohydrazide Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 Hydrazide NH Arg76 Arg76 (H-Bond Donor) Ligand->Arg76 Carbonyl O Val120 Val120 (Hydrophobic) Ligand->Val120 4-Methyl Group Phe104 Phe104 (Pi-Stacking) Ligand->Phe104 Thiophene Ring

Figure 2: Predicted molecular interaction network within the DNA Gyrase B ATP-binding pocket.

References

  • Li, Y. F., Jiang, J. H., & Jian, F. F. (2010).[2] N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide.[2] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1719. Link

  • Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109. Link

  • Rana, M. S., et al. (2025).[3][4] Synthesis, Characterization, and In Silico Evaluation of (E)-2-((4-Methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide.[4] ResearchGate.[4] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Application Note: Slow Evaporation Technique for Single Crystal Growth of Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, field-proven protocol for growing high-quality single crystals of hydrazide derivatives suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Target Audience: Medicinal chemists, structural biologists, and crystallographers involved in drug discovery.

Scope: This guide moves beyond basic crystallization recipes. It integrates the thermodynamics of supersaturation with practical laboratory techniques, specifically tailored to the hydrogen-bonding propensity of the hydrazide pharmacophore (


).

Scientific Principles & Mechanism[1][2]

The Physicochemical Challenge of Hydrazides

Hydrazides are chemically distinct due to their dual hydrogen-bond donor/acceptor sites. This feature often leads to:

  • High lattice energy: Making them prone to rapid precipitation rather than ordered crystal growth.

  • Solvent inclusion: They frequently form solvates (hydrates, ethanolates), which can be advantageous for stability but challenging for structure determination if the solvent is disordered.

The Thermodynamics of Slow Evaporation

The driving force for crystallization is supersaturation . In slow evaporation, the temperature (


) is held constant while the solvent volume (

) decreases, driving the concentration (

) upward.
  • Undersaturated Region:

    
    . No growth.
    
  • Metastable Zone:

    
    . Existing crystals grow; new nuclei do not form spontaneously.[1] This is the target zone for single crystals. 
    
  • Labile (Unstable) Zone:

    
    . Spontaneous, rapid nucleation occurs, resulting in microcrystalline powder (useless for SC-XRD).
    

Expert Insight: The goal of this protocol is to maintain the solution in the Metastable Zone for as long as possible. If evaporation is too fast, the system shoots into the Labile Zone, causing "crashing out."

Visualization: The Solubility Pathway

SolubilityPath Start Initial Solution (Undersaturated) Evap Solvent Evaporation (Concentration ↑) Start->Evap SatPoint Saturation Point (Equilibrium) Evap->SatPoint t (days) MetaStable Metastable Zone (Growth Phase) SatPoint->MetaStable Ideal Path MetaStable->MetaStable Controlled Growth Labile Labile Zone (Nucleation Phase) MetaStable->Labile Too Fast!

Figure 1: The thermodynamic trajectory of crystallization. Success depends on hovering in the Metastable Zone.

Pre-requisites & Solvent Selection[2][3][4][5][6][7][8][9]

Purity Requirements
  • Minimum Purity: >98% by HPLC/NMR. Impurities poison the crystal face, halting growth or causing twinning.

  • Action: If the hydrazide is crude, perform a standard recrystallization or column chromatography before attempting single crystal growth.

Solvent Screening for Hydrazides

Hydrazides require polar solvents due to the amide-like backbone. However, the solvent must not be too good, or the compound will never precipitate.

Table 1: Solvent Compatibility Matrix for Hydrazides

Solvent ClassExamplesSuitabilityNotes
Protics Ethanol, MethanolHigh Excellent H-bond compatibility. Often yields prisms.
Aprotics Acetone, AcetonitrileMedium Good for hydrazides with lipophilic tails. Fast evaporation (requires care).
High Boiling DMSO, DMFLow Avoid for evaporation. Boiling points are too high. Use only for diffusion methods.
Binary Systems MeOH:H2O (1:1)High Water slows evaporation; Alcohol solubilizes the organic moiety.

Detailed Protocol: Slow Evaporation

Phase 1: Solution Preparation
  • Solubility Test: Place 10 mg of hydrazide in a 4 mL vial. Add solvent dropwise with mild heating (40°C) until dissolved. Note the volume required.[2][1][3][4][5]

  • Target Concentration: Prepare a solution that is undersaturated (approx. 70-80% of saturation).

    • Why? Starting at saturation often triggers immediate nucleation upon cooling. We want evaporation to drive the saturation.

  • Filtration (CRITICAL): Filter the solution through a 0.45 µm PTFE syringe filter into the final growth vessel.

    • Mechanism:[6][2][1][7][8][3][5][9] Dust particles act as heterogenous nucleation sites. Removing them forces the system to rely on homogenous nucleation, which yields fewer, larger crystals [1].

Phase 2: Vessel Setup & Environment
  • Vessel Choice: Use a narrow borosilicate glass vial (GC vial or small test tube).

    • Physics: Narrow vessels reduce surface area, slowing evaporation rates.

  • The "Pin-Hole" Method:

    • Cover the vial tightly with Parafilm 'M'.

    • Pierce 1–3 small holes using a 27G needle.

    • Control: Fewer holes = slower evaporation = higher quality.

  • Placement: Store in a vibration-free environment (e.g., a heavy crystallization cabinet or a drawer away from vacuum pumps/elevators). Constant temperature (20°C ± 1°C) is vital.

Phase 3: Harvesting
  • Monitoring: Check daily using a flashlight. Do not move the vial. Look for "sparkles" (reflections from crystal faces).

  • Extraction: Once crystals are 0.2–0.5 mm:

    • Pipette off the mother liquor carefully.

    • Do not let crystals dry completely if they are solvates (they will crack/turn opaque).

    • Mount immediately in Paratone oil for XRD.

Visualization: Experimental Workflow

Workflow Step1 1. Dissolution (Warm Solvent) Step2 2. Filtration (0.45µm Syringe Filter) Step1->Step2 Remove Dust Step3 3. Vessel Setup (Parafilm with Pinholes) Step2->Step3 Transfer Step4 4. Incubation (Dark, Vibration-Free) Step3->Step4 Slow Rate Step5 5. Harvesting (Mount in Oil) Step4->Step5 3-14 Days

Figure 2: Step-by-step protocol for hydrazide single crystal growth.

Troubleshooting & Optimization

Scenario A: No Crystals after 2 weeks

  • Cause: Solution too dilute or solvent not volatile enough.

  • Fix: Add more holes to the Parafilm or move to a slightly warmer spot (25°C).

Scenario B: Polycrystalline Crust / Powder

  • Cause: Evaporation was too fast (Labile Zone entry).

  • Fix: Use a narrower vial, fewer pinholes, or a mixed solvent system (e.g., add 10% water to ethanol to lower vapor pressure) [2].

Scenario C: Twinning (Clumped crystals)

  • Cause: High supersaturation.[10]

  • Fix: Re-dissolve and dilute the starting solution by 20%.

Characterization & Validation

Before sending for SC-XRD, validate the crystal quality:

  • Optical Microscopy: Under cross-polarized light, a single crystal will extinguish (go dark) uniformly every 90° of rotation. If parts extinguish at different times, it is twinned or polycrystalline.

  • Unit Cell Check: A quick XRD screen (10 minutes) can confirm if the unit cell dimensions match the expected hydrazide structure or a known polymorph.

References

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Spingler, B., et al. (2012).[5] Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]

  • Müller, P. (n.d.). Growing Crystals. MIT X-Ray Diffraction Facility. Retrieved from [Link]

  • University of York. (n.d.). Growing single crystals: Slow solvent evaporation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-HYD-004 Subject: Improving Yield & Purity of Thiophene-Hydrazone Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Scope of the Problem

You are likely synthesizing N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide as a candidate for antimicrobial or antitubercular screening. This reaction is a classical Schiff base condensation between 2-thiophenecarbohydrazide and 4-methylbenzaldehyde .

While literature often cites yields of ~79%, researchers frequently encounter "stalled" reactions yielding only 50-60%, or products contaminated with unreacted aldehyde. This guide moves beyond the textbook recipe to address the thermodynamic and kinetic bottlenecks specific to the electron-rich thiophene and toluene moieties.

Module 1: The Standard Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol matches the validated crystallographic method. Deviations here are the most common source of error.

Validated Workflow
ParameterSpecificationRationale
Stoichiometry 1:1 (Equimolar)Excess aldehyde is difficult to remove from the solid product without recrystallization losses.
Solvent Absolute Ethanol (EtOH)Provides optimal solubility for hot reactants but poor solubility for the product at RT, driving precipitation.
Catalyst Glacial Acetic Acid (2-3 drops)Protonates the carbonyl oxygen, making the aldehyde more electrophilic (critical for the 4-methyl deactivated ring).
Temperature Reflux (~78°C)Required to overcome the activation energy of the carbinolamine dehydration step.
Time 3–4 HoursSufficient for equilibrium conversion.
Step-by-Step Execution
  • Dissolution: Dissolve 10 mmol of 2-thiophenecarbohydrazide in 15 mL of hot absolute ethanol.

  • Activation: Add 10 mmol of 4-methylbenzaldehyde and 3 drops of glacial acetic acid.

  • Reflux: Heat to reflux with stirring for 4 hours.

  • Isolation: Cool to room temperature (slowly). If no precipitate forms, cool to 4°C.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Module 2: Troubleshooting Low Yields (The "Why")

If your yield is <70%, diagnose the issue using the "Electronic-Steric-Thermodynamic" (EST) framework.

Electronic Deactivation (Kinetics)
  • The Problem: The methyl group on 4-methylbenzaldehyde is an electron-donating group (EDG) . It pushes electron density into the benzene ring and, by induction, to the carbonyl carbon.

  • The Consequence: The carbonyl carbon becomes less electrophilic (less positive) compared to unsubstituted benzaldehyde. The nucleophilic attack by the hydrazide is slower.

  • The Fix: You must use an acid catalyst (Acetic Acid or HCl). The acid protonates the carbonyl oxygen, restoring electrophilicity.

    • Caution: Too much acid (pH < 3) will protonate the hydrazide nitrogen, killing the nucleophile. Aim for pH 4-5.

Equilibrium Stalling (Thermodynamics)
  • The Problem: Schiff base formation is reversible. Water is a byproduct.[1] If water accumulates, the reaction pushes backward (Hydrolysis).

  • The Fix:

    • Method A: Add molecular sieves (3Å or 4Å) to the reaction flask to trap water.

    • Method B: Use a Dean-Stark trap if scaling up (>5g), though this requires a solvent like Toluene (non-green).

Solubility Issues
  • The Problem: If the product precipitates too early (before the crystal lattice is pure), it traps unreacted aldehyde (oily impurities).

  • The Fix: Ensure the reaction mixture remains clear at reflux. If it clouds up at 78°C, add more ethanol.

Module 3: Advanced Optimization (The "How")

For yields >90% or faster throughput, switch to Green Chemistry methods. These are superior for this specific molecule due to its high melting point.

Method A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation couples directly with the polar reaction mixture, providing rapid internal heating that accelerates the dehydration step.

  • Protocol:

    • Mix 1 mmol hydrazide and 1 mmol aldehyde in a microwave vial.

    • Add 1 mL Ethanol (minimal solvent) + 1 drop Acetic Acid.

    • Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

    • Cool. The product usually solidifies instantly.

  • Expected Yield: 85–92%

Method B: Mechanochemical Grinding (Solvent-Free)

Ideal if you want to avoid solvent waste entirely.

  • Protocol:

    • Place reactants (1:1 ratio) in a mortar.

    • Add 2 drops of acetic acid.

    • Grind vigorously with a pestle for 10–15 minutes.

    • The mixture will turn to a paste and then a dry powder as water evaporates.

    • Wash with water to remove acid; recrystallize from ethanol.

Comparison of Methods
MethodTimeTypical YieldEnergy Efficiency
Reflux (Standard) 4 Hours70–79%Low
Microwave 4 Minutes88–92%High
Grinding 15 Minutes80–85%Very High

Module 4: Visualizing the Chemistry

Figure 1: Reaction Workflow & Logic Gate

This diagram illustrates the critical decision points during synthesis.

G Start Reactants: 2-Thiophenecarbohydrazide + 4-Methylbenzaldehyde Mix Solvent Choice: Absolute Ethanol Start->Mix Catalyst Catalyst Addition: Glacial Acetic Acid (Critical for 4-Me activation) Mix->Catalyst Reflux Reflux (78°C) 3-4 Hours Catalyst->Reflux Check Is Solution Clear? Reflux->Check Precip Cool to RT -> 4°C Check->Precip Yes Recryst Recrystallize: Hot Ethanol Check->Recryst No (Oiling out) Filter Filtration & Cold EtOH Wash Precip->Filter Final Pure Product: N'-(4-methylbenzylidene)-... Filter->Final Recryst->Filter

Caption: Decision tree for synthesis and purification. Note the "Oiling out" loop requiring recrystallization.

Figure 2: Mechanistic Pathway

Understanding the mechanism reveals why pH control is vital.

Mechanism Aldehyde 4-Methylbenzaldehyde Activated Activated Carbonyl (More Electrophilic) Aldehyde->Activated + H+ Acid H+ (Catalyst) Acid->Activated Attack Nucleophilic Attack Activated->Attack Hydrazide 2-Thiophenecarbohydrazide (Nucleophile) Hydrazide->Attack Carbinol Carbinolamine Intermediate Attack->Carbinol Water H2O Elimination Carbinol->Water Rate Determining Step Product Schiff Base (Imine) Water->Product

Caption: Acid-catalyzed mechanism. The dehydration step (Carbinol -> Product) is often the rate-determining step.

Module 5: FAQ (Specific Scenarios)

Q: My product is yellow, but the literature says "colorless blocks." Is it impure?

  • A: Not necessarily. While pure crystals can be colorless, Schiff bases often exhibit solvatochromism or trace coloration due to conjugation. However, a deep yellow/orange color usually indicates oxidation or residual aldehyde. Perform a Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3). If you see a spot at

    
     (Aldehyde), recrystallize.
    

Q: The product is oiling out instead of crystallizing.

  • A: This happens when the solution is too concentrated or contains too much water. Re-dissolve the oil in hot ethanol and add drops of water until just turbid, then let it cool very slowly (wrap the flask in foil).

Q: Can I use water as a solvent?

  • A: Generally, no. The reagents are not soluble enough in water to react efficiently under reflux. However, Polyethylene Glycol (PEG-400) can be used as a green, non-volatile solvent that often improves yields for thiophene derivatives.

References

  • Crystal Structure & Standard Synthesis: Zhang, M. (2010). N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E. Note: This is the primary authority for the 79% yield baseline and crystallographic data.

  • Microwave Optimization (General Hydrazone Context): BenchChem Protocols. Application Notes and Protocols for Microwave-Assisted Synthesis of Imines.

  • Thiophene-Hydrazide Chemistry: Elshaarawy, R. F. M., et al. (2011).[2] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Z. Naturforsch.

  • Green Synthesis (Grinding/Microwave for Analogs): Patil, N., et al. Microwave Assisted Synthesis... of (E)-N'-(4-Chloro Benzylidene)Hydrazinecarbothiohydrazide.

Sources

Technical Support Center: 4-Methylbenzaldehyde Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TOL-404-OPT Subject: Overcoming Reactivity Barriers in 4-Methylbenzaldehyde Transformations Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: "I am experiencing low yields and slow conversion when reacting 4-methylbenzaldehyde. I suspect steric hindrance is the cause."

Diagnostic Verdict: While "steric hindrance" is a common first guess, 4-methylbenzaldehyde (


-tolualdehyde) is not  sterically hindered at the carbonyl position by the methyl group. The methyl group is at the para position, too distant to physically block the aldehyde carbon.

The observed sluggishness is likely due to Electronic Deactivation masquerading as steric hindrance, or Intermolecular Steric Clash caused by a bulky incoming nucleophile.

  • Electronic Factor: The 4-methyl group is an Electron Donating Group (EDG) via induction (+I) and hyperconjugation. This reduces the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzaldehyde.

  • Steric Factor: True steric issues only arise if your reagent (nucleophile) is exceptionally bulky (e.g., tert-butyl amine, mesityl Grignard).

This guide provides protocols to overcome both the electronic deactivation and reagent-based steric barriers.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct optimization strategy for your specific reaction type.

ReactionOptimization Start Start: Low Conversion with 4-Methylbenzaldehyde CheckPartner Analyze Reaction Partner Start->CheckPartner IsAmine Is it an Amine? (Reductive Amination) CheckPartner->IsAmine IsCarbon Is it a Carbon Nucleophile? (Grignard/Lithium) CheckPartner->IsCarbon AmineBulk Is the Amine Bulky? (e.g., 2,6-disubstituted) IsAmine->AmineBulk CarbonBulk Is Nucleophile Bulky? (e.g., t-Butyl, Isopropyl) IsCarbon->CarbonBulk ProtocolA Protocol A: Titanium(IV) Isopropoxide Scavenger System AmineBulk->ProtocolA Yes (Steric Issue) ProtocolB Protocol B: Standard Acid Catalysis (AcOH/NaBH(OAc)3) AmineBulk->ProtocolB No (Electronic Issue) ProtocolC Protocol C: Organocerium Addition (Luche-Type) CarbonBulk->ProtocolC Yes (Steric Issue) ProtocolD Protocol D: Lewis Acid Activation (BF3·OEt2) CarbonBulk->ProtocolD No (Electronic Issue)

Figure 1: Decision tree for selecting the appropriate activation method based on nucleophile type and steric constraints.

Protocol A: Titanium-Mediated Reductive Amination

Best For: Coupling 4-methylbenzaldehyde with sterically hindered amines (e.g., tert-butylamine, 2,6-dimethylaniline) or when equilibrium favors the starting material.

The Science: The 4-methyl group donates electron density, stabilizing the carbonyl and making imine formation unfavorable. Furthermore, water generated during imine formation can hydrolyze the product back to the aldehyde. Titanium(IV) isopropoxide,


, serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, overcoming the EDG deactivation.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, combine 4-methylbenzaldehyde (1.0 equiv) and the amine (1.1–1.2 equiv).

    • Add

      
        (1.25 equiv) neat. Note: The solution often becomes viscous/yellow.
      
    • Stir at ambient temperature for 6–12 hours. (Monitor by IR for disappearance of C=O stretch at ~1700 cm⁻¹).

  • Reduction:

    • Dilute the mixture with anhydrous THF or EtOH (10 mL per mmol).

    • Add

      
        (sodium borohydride) (1.5 equiv) carefully.
      
    • Stir for 2–4 hours.

  • Quench & Workup (Crucial for Titanium Removal):

    • Quench by adding 0.1 M NaOH or water. A white precipitate (

      
      ) will form.
      
    • Filter the mixture through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc, dry over

      
      , and concentrate.
      

Why this works: The titanium complex coordinates the bulky amine and the deactivated aldehyde in a transition state that forces bond formation despite the electronic penalty [1].

Protocol C: Organocerium Addition (Modified Grignard)

Best For: Adding bulky alkyl/aryl groups (Grignard/Lithium reagents) to 4-methylbenzaldehyde where standard conditions yield no reaction or reduction byproducts.

The Science: Bulky Grignard reagents often act as bases rather than nucleophiles, leading to enolization (if


-protons were present, which is not the case here) or 

-hydride reduction (acting as a hydride source). Cerium(III) chloride makes the reagent "harder" and more oxophilic, activating the carbonyl for 1,2-addition while suppressing side reactions.
Step-by-Step Procedure
  • Preparation of Anhydrous

    
    : 
    
    • Take

      
       and heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during heating. Failure to dry completely kills the Grignard.
      
  • Activation:

    • Suspend the dry

      
       (1.5 equiv) in anhydrous THF  at 0°C. Stir for 1 hour to form a slurry.
      
    • Add the organolithium or Grignard reagent (1.5 equiv) dropwise to the slurry at -78°C (or 0°C depending on substrate). Stir for 30 mins to perform the transmetallation to the organocerium species.

  • Addition:

    • Add 4-methylbenzaldehyde (1.0 equiv) in THF dropwise.

    • Allow to warm to room temperature slowly.

  • Workup:

    • Quench with dilute HCl or saturated

      
      .
      

Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen of the 4-methylbenzaldehyde, increasing its electrophilicity significantly enough to overcome the deactivating effect of the methyl group, while the organocerium reagent is less basic than the original Grignard [2].

Comparative Reactivity Data

Users often misjudge the reactivity difference. The table below highlights why standard benzaldehyde protocols fail with the 4-methyl derivative.

ParameterBenzaldehyde4-MethylbenzaldehydeImplication
Hammett

Value
0.00-0.17Negative value indicates electron donation; Lower Reactivity .
Carbonyl Electrophilicity HighModerateRequires stronger activation (Lewis Acid).
Imine Formation (

)
FavorableLess FavorableRequires water scavenging (Ti, Molecular Sieves).
Steric Environment OpenOpen (at carbonyl)False Positive: Sterics are rarely the intrinsic issue.

Frequently Asked Questions (FAQs)

Q: I am trying to condense 4-methylbenzaldehyde with a ketone (Aldol). It won't work. A: The methyl group deactivates the aldehyde toward nucleophilic attack by the enolate.

  • Fix: Use a stronger base (LDA instead of NaOH) to ensure kinetic enolate formation, or add a Lewis Acid like

    
     to activate the aldehyde.
    

Q: Can I use molecular sieves instead of Titanium(IV) isopropoxide? A: For simple amines, yes. However, for bulky amines or deactivated aldehydes like 4-methylbenzaldehyde, sieves only remove water; they do not catalytically activate the carbonyl.


 does both, resulting in significantly higher yields [3].

Q: I see a lot of benzyl alcohol byproduct when using Grignards. A: This is


-hydride elimination (reduction), common with hindered Grignards (e.g., isopropylmagnesium bromide).
  • Fix: Switch to Protocol C (Organocerium) . The organocerium reagent is non-basic and suppresses the reduction pathway.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Discussion on Hammett Equation and Electronic Effects).

Sources

Catalyst selection for acid-catalyzed hydrazone formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Catalyst Selection & Optimization for Acid-Catalyzed Hydrazone Formation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Textbook

Welcome. If you are here, you likely understand the basic connectivity of hydrazone formation (


), but are facing the kinetic reality: at physiological pH, this reaction is frustratingly slow. 

In drug development (particularly Antibody-Drug Conjugates - ADCs) and protein labeling, we cannot simply lower the pH to the optimal 4.5 without denaturing the biologic. We must rely on nucleophilic catalysis . This guide moves beyond simple acid catalysis to the industry-standard aniline-mediated transimination strategies.

Module 1: The Kinetic Bottleneck (The "Why")

To troubleshoot, you must visualize the invisible barrier. Hydrazone formation follows a bell-shaped pH-rate profile .[1]

  • Acidic pH (< 4.0): The reaction slows because the hydrazine nucleophile becomes protonated (

    
    ), rendering it non-nucleophilic.[1][2]
    
  • Neutral/Basic pH (> 6.0): The reaction slows because the dehydration of the carbinolamine intermediate is acid-catalyzed.[1] At pH 7.4, there are insufficient protons to drive water elimination.

The Solution: We do not just add protons; we change the pathway using a nucleophilic catalyst (aniline derivatives) to bypass the slow dehydration step.

Visualizing the Mechanism

The following diagram illustrates the difference between the slow direct pathway and the fast catalytic pathway.

HydrazoneMechanism Aldehyde Aldehyde (R-CHO) Carbinol Carbinolamine Intermediate Aldehyde->Carbinol Direct Attack (Slow at low pH) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase 1. Aniline Attack (Fast) Hydrazine Hydrazine (H2N-NH-R) Hydrazone Hydrazone Product Carbinol->Hydrazone Dehydration (Rate Limiting at pH 7) Catalyst Aniline Catalyst (Nucleophile) Catalyst->Aldehyde SchiffBase->Hydrazone 2. Transimination (Hydrazine displaces Aniline) SchiffBase->Catalyst Regenerated

Figure 1: Comparison of the direct acid-catalyzed pathway (solid lines) vs. the aniline-mediated nucleophilic catalysis (yellow/dashed lines). The catalyst forms a reactive imine intermediate.[2][3]

Module 2: Catalyst Selection Matrix

Selecting the wrong catalyst is the #1 cause of low yields. Do not default to Aniline if solubility or toxicity is a constraint.

Catalyst ClassSpecific CompoundRate Enhancement*Optimal ContextLimitations
Standard Aniline 1x (Baseline)Robust small molecule synthesis; DNA conjugates.Toxic; low water solubility limits max concentration (~100mM).
High-Performance m-Phenylenediamine (mPDA) ~15x vs Aniline Protein labeling; low-concentration reactants.[4]Higher reactivity can lead to side reactions if not quenched.
Biocompatible 3,5-Diaminobenzoic acid ~10-50x vs Aniline Sensitive proteins; high solubility required.Negatively charged at pH 7 (may affect protein PI).
Acid Only Acetic Acid / TFA N/AOrganic synthesis (non-biologic).Ineffective at pH 7. Requires pH < 5.

*Rate enhancement values are approximate relative to aniline at pH 7.0 [1, 3].

Module 3: Troubleshooting & FAQs
Q1: My reaction yields are <20% despite using 100 mM Aniline.

Diagnosis: Thermodynamic Equilibrium. Explanation: Hydrazone formation is reversible (


 is finite). Water drives the reverse reaction (hydrolysis).
Fix: 
  • Concentration: Increase reactant concentrations. Second-order reactions suffer significantly at

    
     concentrations.
    
  • Reduction: If the hydrazone bond does not need to be reversible (e.g., for permanent labeling), add 50 mM NaCNBH

    
      (Sodium Cyanoborohydride) to reduce the hydrazone to a stable hydrazine linkage.
    
  • Catalyst Switch: Switch to mPDA or 5-methoxyanthranilic acid to increase the forward rate constant (

    
    ), allowing the system to reach equilibrium faster [3].
    
Q2: My protein precipitated after adding the catalyst.

Diagnosis: Solvent/Charge Shock. Explanation: Aniline is hydrophobic. Dissolving it in DMSO/DMF and adding it to an aqueous protein solution can cause aggregation. Fix:

  • Use water-soluble catalysts like 3,5-diaminobenzoic acid or anthranilic acid [3].[3]

  • Pre-dissolve aniline in the reaction buffer and adjust pH before adding the protein. Aniline addition significantly shifts pH.

Q3: The reaction works in buffer but fails in cell lysate.

Diagnosis: Competitive Inhibition / Side Reactions. Explanation: Lysates contain endogenous aldehydes (sugars, metabolites) and amines that compete for your catalyst and reactants. Fix:

  • Increase catalyst concentration to 100-300 mM (if using mPDA).

  • Use a "super-nucleophile" hydrazine (e.g., hydrazino-Pictet-Spengler ligation) which is less reversible.

Module 4: Validated Protocols
Protocol A: Standard Aniline-Catalyzed Bioconjugation

Best for: Antibody-Drug Conjugates (ADCs), PEGylation.

Reagents:

  • Protein (Aldehyde-functionalized): 10–50

    
    
    
  • Hydrazide/Aminooxy Ligand: 5–10 equivalents

  • Catalyst: Aniline (Pure)

  • Buffer: PBS or 0.1M NaPi, pH 7.0–7.4

Workflow:

  • Catalyst Prep: Prepare a 1.0 M Aniline stock solution in water. Critical: The pH of this stock will be high. Adjust to pH 7.0 using 1M HCl.

  • Reaction Mix: Combine Protein and Ligand in buffer.

  • Initiation: Add Aniline stock to a final concentration of 100 mM .

  • Incubation: Incubate at 25°C for 4–16 hours.

  • Quenching/Purification: Remove excess aniline and ligand via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.

Protocol B: High-Efficiency mPDA Ligation

Best for: Low concentration samples (<5


) or rapid labeling.

Reagents:

  • Catalyst: m-Phenylenediamine (mPDA)[4]

  • Buffer: 0.1M Phosphate, pH 7.0

Workflow:

  • Catalyst Prep: Prepare 1.0 M mPDA in buffer. Adjust pH to 7.0. Note: mPDA is more soluble than aniline.[4]

  • Initiation: Add mPDA to the reaction mixture to a final concentration of 10–50 mM .

  • Incubation: Incubate for 30–60 minutes (Reaction is significantly faster than aniline).

  • Cleanup: Gel filtration.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[2][5]

  • Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[3][4] Bioconjugate Chemistry.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.

Sources

Technical Support Center: Troubleshooting HPLC Impurity Peaks in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Thiophene derivatives (e.g., clopidogrel, duloxetine, olanzapine) are privileged scaffolds in medicinal chemistry. However, their electron-rich aromatic nature and susceptibility to oxidation and positional isomerism present unique challenges during High-Performance Liquid Chromatography (HPLC) method development and impurity profiling. This guide provides field-proven, causality-driven troubleshooting strategies for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am observing unexpected impurity peaks that interfere with my thiophene API. How do I determine if they are system-related (ghost peaks) or true sample impurities? A: The causality of unexpected peaks often traces back to mobile phase contamination or autosampler carryover rather than the sample itself. Formic acid, commonly used in LC-MS compatible methods for thiophenes, is notorious for introducing unique impurity profiles depending on the supplier and purity grade[1]. Diagnostic Action: Implement a self-validating blank injection protocol. Run a zero-volume injection, followed by a mobile phase blank. If the impurity peak persists, flush the autosampler with a 50:50 acetonitrile/water solution[1]. If it still remains, evaluate your formic acid source or switch to a higher-purity LC-MS grade reagent[1].

Q2: My thiophene compound shows a growing impurity peak over time while sitting in the autosampler. Is this degradation? A: Yes. The thiophene ring is highly susceptible to oxidative degradation, often forming sulfoxides or 2-oxo metabolites (e.g., 2-oxo-clopidogrel)[2]. Furthermore, APIs like duloxetine hydrochloride are sensitive to acidic and oxidative stress, leading to the rapid formation of degradation impurities[3]. Corrective Action: Maintain the autosampler at 4°C. Prepare samples in diluents that minimize solvolysis, and ensure your method is stability-indicating by resolving these oxidative degradants from the main peak using a highly retentive stationary phase[3].

Q3: I cannot resolve positional isomeric impurities (e.g., ortho-isomer vs. ring isomer) of my thiophene API. What chromatographic parameters should I adjust? A: Positional isomers of thiophene derivatives possess nearly identical hydrophobicities, causing co-elution on standard C18 columns. Corrective Action: Alter the shape selectivity of your stationary phase. Transitioning from a C18 to a C8 column (e.g., YMC Pack C8, 250 x 4.6 mm) has been shown to provide rapid and superior resolution between ortho and ring isomers of thiophene derivatives like duloxetine[3]. Additionally, utilizing an ion-pairing agent such as 1-heptane sulfonic acid sodium salt in a pH 3.0 phosphate buffer significantly enhances the separation of basic thiophene degradants[3].

Q4: How do I handle process impurities generated during the synthesis of thiophene-fused APIs like Olanzapine? A: Process impurities, such as 1-(5-methylthiophen-2-yl)-1H-benzimidazol-2(3H)-one (Imp-7) found in olanzapine synthesis, require a robust gradient RP-HPLC method. Corrective Action: Use an Octyldecyl silica column (e.g., 4.6 mm × 250 mm, 5 μm) with a carefully optimized gradient to ensure baseline separation (Resolution > 2.0) of all process and degradation impurities.

Part 2: Experimental Protocols

Protocol 1: Self-Validating Systematic Troubleshooting for Ghost Peaks Purpose: To definitively isolate the source of unexpected impurity peaks in thiophene HPLC analysis.

  • Baseline Establishment: Execute a gradient run without an injection (zero-volume). If peaks appear, the issue is mobile phase contamination (e.g., degraded formic acid)[1].

  • Autosampler Verification: Inject 10 µL of sample diluent. If new peaks appear compared to step 1, perform a rigorous needle and loop flush using 50:50 Acetonitrile/Water[1].

  • Carryover Assessment: Inject a high-concentration thiophene standard, followed immediately by a blank diluent. If the API or impurity peak appears in the blank, increase the post-injection wash volume and incorporate a stronger wash solvent (e.g., Methanol/Isopropanol).

Protocol 2: Stability-Indicating RP-HPLC Method for Thiophene Isomers Purpose: To separate thiophene APIs (e.g., Duloxetine, Clopidogrel) from their oxidative and isomeric degradants[2][3].

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 0.01 M Sodium Dihydrogen Orthophosphate buffer. Add 1.0 g/L of 1-Heptane Sulfonic Acid Sodium Salt (ion-pairing agent)[3]. Adjust to pH 3.0 using orthophosphoric acid.

    • Solvent B: HPLC-grade Acetonitrile[3].

  • Chromatographic Conditions:

    • Column: C8 or C18 column (250 x 4.6 mm, 5 µm) depending on the specific isomer hydrophobicity[2][3].

    • Flow Rate: 1.0 mL/min[3].

    • Column Temperature: 25°C[3].

    • Detection: UV at 217 nm (or compound-specific

      
      )[3].
      
  • Gradient Program: Run a gradient from 40% B to 75% B over 20 minutes, hold until 30 minutes, and return to 40% B for re-equilibration[3].

  • System Suitability: Ensure the resolution (

    
    ) between the thiophene API and its closest eluting isomeric impurity is 
    
    
    
    .
Part 3: Data Presentation

Table 1: Common Thiophene Derivatives, Key Impurities, and Recommended HPLC Conditions

Thiophene APICommon Impurities / DegradantsRecommended Stationary PhaseOptimal Mobile Phase / AdditivesReference
Duloxetine HCl Ortho isomer, Ring isomer, Acid/Oxidative degradantsC8 (250 x 4.6 mm, 5 µm)pH 3.0 Phosphate buffer + 1-Heptane sulfonic acid / Acetonitrile[3],[4]
Clopidogrel 2-oxo-clopidogrel (metabolite/impurity)C18 (250 x 4.6 mm, 5 µm)pH 3.0 Phosphate buffer (20mM) / Acetonitrile (Gradient)[2]
Olanzapine Imp-7 (Process impurity)Octyldecyl silica (C18)Gradient RP-HPLC
Part 4: Visualizations

HPLC_Troubleshooting Start Unexpected Impurity Peak Detected BlankRun Run Zero-Volume & Diluent Blank Start->BlankRun CheckBlank Peak present in blank? BlankRun->CheckBlank SolventIssue Investigate Mobile Phase (e.g., Formic Acid Purity) CheckBlank->SolventIssue Yes (Zero-Volume) Carryover Flush Autosampler (50:50 ACN/Water) CheckBlank->Carryover Yes (Diluent Only) SamplePrep Prepare Fresh Sample (Assess API Stability) CheckBlank->SamplePrep No CheckSample Peak grows over time? SamplePrep->CheckSample Degradation Oxidative/Acidic Degradation (Optimize Sample Diluent) CheckSample->Degradation Yes MethodOpt Co-eluting Isomer (Change to C8 or adjust pH) CheckSample->MethodOpt No (Constant)

Figure 1: Systematic diagnostic workflow for identifying the root cause of impurity peaks in HPLC.

Thiophene_Separation API Thiophene API (e.g., Duloxetine) Stress Stress Conditions (Oxidation / Low pH) API->Stress HPLC Stability-Indicating RP-HPLC (C8 Column, pH 3.0 + Ion-Pairing) API->HPLC Degradants Isomeric & Oxidative Impurities Stress->Degradants Degradants->HPLC Resolution Baseline Resolution (Rs ≥ 2.0) HPLC->Resolution

Figure 2: Degradation pathway and stability-indicating chromatographic resolution strategy for thiophenes.

References
  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study . ResearchGate. 1

  • Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride . Der Pharma Chemica.3

  • Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process . Analyst (RSC Publishing).

  • Synthesis, Characterization and Development of HPLC Method for Clopidogrel Metabolite: Computational Approaches for PKPD and Tox . Research Trend. 2

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form . PMC / NIH. 4

Sources

Technical Support Center: Crystal Engineering of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Chemistry Support Hub. Ticket ID: MBTH-STAB-001 Assigned Specialist: Senior Application Scientist, Crystallography Division

Executive Summary

You are working with N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide (hereafter MBTH ). This compound is a Schiff base derivative belonging to the hydrazone class.[1][2] Its crystal stability is governed by the robustness of intermolecular hydrogen bonding networks (specifically


 synthons) and the conformational rigidity of the imine (

) linker.

Users frequently encounter instability manifesting as oiling out , polymorphic shifts , or hydrolytic degradation . This guide provides the self-validating protocols required to stabilize the crystalline phase.

Module 1: Optimized Crystallization Protocol

Goal: To produce thermodynamically stable, monoclinic block crystals and avoid metastable needles or amorphous oils.

The "Golden Path" Methodology

Do not deviate from the solvent systems below without first validating solubility parameters. MBTH relies on polar protic solvents to facilitate the necessary hydrogen bond donor/acceptor exchange for crystal lattice formation.

Reagents:

  • Thiophene-2-carbohydrazide (1.0 eq)[2][3]

  • 4-Methylbenzaldehyde (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) - Critical for stability

Step-by-Step Workflow:

  • Dissolution: Dissolve equimolar amounts of hydrazide and aldehyde in boiling ethanol (

    
    ).
    
  • Reflux: Maintain reflux for 4 hours . Why? This drives the equilibrium forward, consuming water produced during condensation and preventing premature precipitation of the kinetic product.

  • Seeding (Optional but Recommended): If you have a previous stable batch, add a single micro-crystal at

    
    .
    
  • Controlled Cooling: Allow the vessel to cool to room temperature over 3–5 hours (approx.

    
    ).
    
    • Warning: Rapid cooling (ice bath) promotes needle formation (metastable) or oiling out.

  • Harvesting: Filter the colorless block crystals. Wash with cold ethanol.[2]

Mechanism of Stabilization

The stability of MBTH crystals is derived from Centrosymmetric Dimerization .

  • Interaction: Two molecules link via N—H···O hydrogen bonds.

  • Geometry: This forms an eight-membered ring known as an

    
     graph set motif .
    
  • Outcome: This "locking" mechanism shields the labile imine bond and creates a high-density packing arrangement (Monoclinic,

    
     or similar) that resists degradation.
    

Module 2: Troubleshooting & FAQs

Direct solutions to common tickets submitted by researchers.

Q1: "My solution turned into a cloudy oil instead of crystallizing. How do I fix this?"

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the solute concentration exceeds the solubility limit of the oil phase before it hits the crystal nucleation point. Corrective Action:

  • Reheat the mixture until clear.

  • Add Co-solvent: Add 5-10% volume of a lower polarity solvent (e.g., Hexane or Toluene) to the hot ethanol solution. This alters the metastable zone width.

  • Seed: Add a seed crystal immediately upon the first sign of turbidity.

Q2: "The crystals are turning yellow over time. Is this degradation?"

Diagnosis: Likely Metal Chelation or Photo-isomerization .

  • Cause A: Thiophene-hydrazones are potent ligands for Cu(II), Zn(II), and Al(III). Trace metal ions in your solvent or glassware will coordinate with the O-N-S donor set, causing a color shift (chromogenic sensing).

  • Cause B: UV light can induce

    
     isomerization around the 
    
    
    
    bond, disrupting the crystal lattice. Corrective Action:
  • Use glass-distilled solvents and acid-washed glassware.

  • Store samples in amber vials to prevent photo-excitation.

Q3: "I see needle-like crystals, but the literature says 'blocks'. Which is stable?"

Diagnosis: Polymorphism.

  • Needles: Typically the kinetic form. They grow fast but have lower density and lower melting points.

  • Blocks: The thermodynamic form (Monoclinic). Corrective Action: Perform a slurry conversion . Suspend the needles in ethanol at

    
     and stir for 24 hours. The system will undergo Ostwald ripening, where the metastable needles dissolve and reprecipitate as stable blocks.
    

Module 3: Stability Data & Visualization

Comparative Stability Metrics

Use this table to validate your isolated material.

ParameterStable Form (Target)Metastable/Degraded Form
Morphology Colorless Blocks/PrismsFine Needles or Yellow Powder
Melting Point Sharp (e.g.,

range)
Broad or lower (

)
Solubility Low in cold EtOHHigh in cold EtOH
Chemical State (E)-Isomer(Z)-Isomer or Hydrolyzed (Aldehyde smell)
Crystal System Monoclinic (

)
Triclinic or Amorphous
Experimental Workflow Visualization

The following diagram outlines the critical decision paths for synthesis and troubleshooting.

MBTH_Stability_Workflow Start Start: Synthesis (Thiophene hydrazide + 4-Methylbenzaldehyde) Reflux Reflux in Ethanol (4 Hours, >78°C) Start->Reflux Condensation Cooling Controlled Cooling (0.5°C/min) Reflux->Cooling Observation Observation at 25°C Cooling->Observation Result_Block Result: Colorless Blocks (Thermodynamic Form) Observation->Result_Block Clear Solution Result_Oil Issue: Oiling Out (LLPS) Observation->Result_Oil Turbidity Result_Needle Issue: Needles (Kinetic Form) Observation->Result_Needle Rapid Precip Validation Validation: PXRD & Melting Point Result_Block->Validation Fix_Oil Fix: Reheat + 10% Toluene + Seeding Result_Oil->Fix_Oil Fix_Needle Fix: Slurry Conversion (Stir 24h @ 40°C) Result_Needle->Fix_Needle Fix_Oil->Cooling Retry Fix_Needle->Result_Block Ostwald Ripening

Figure 1: Decision matrix for the crystallization and stabilization of MBTH. Green nodes indicate success; red nodes indicate instability requiring intervention.

Chemical Stability Pathway (Hydrolysis)

It is vital to understand that "crystal stability" also depends on preventing chemical reversion.

Hydrolysis_Pathway MBTH MBTH Crystal (Stable) Intermediate Protonated Intermediate MBTH->Intermediate + H3O+ Acid Acidic Moisture (pH < 5) Breakdown Hydrolysis Products: Aldehyde + Hydrazide Intermediate->Breakdown + H2O Protection Prevention: Store in Desiccator Avoid Acidic Solvents Protection->MBTH Ensures

Figure 2: Hydrolytic degradation pathway. Hydrazones are susceptible to acid-catalyzed hydrolysis.[4][5] Storage in dry conditions is mandatory.

References

  • Crystal Structure of N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Source: National Center for Biotechnology Information (NCBI) / PMC. Key Finding: Confirms Monoclinic system and

    
     dimer packing.
    
    
  • Hydrolytic Stability of Hydrazones and Oximes. Source: National Institutes of Health (NIH) / PMC. Key Finding: Establishes the pH-dependence of hydrazone stability and kinetics of hydrolysis.

  • Synthesis and Characterization of Thiophene-Derived Schiff Bases. Source: ResearchGate / Sphinxsai. Key Finding: Details microwave vs. conventional synthesis and solvent effects on yield.

  • Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. Source: Acta Crystallographica Section E / PMC. Key Finding: Provides comparative structural data for thiophene-hydrazone analogs and stacking interactions.

Sources

Technical Support Center: Minimizing Hydrolysis of Hydrazone Linkages in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone linkages. This guide is designed to provide in-depth, field-tested insights and actionable troubleshooting advice to address the common challenge of hydrazone hydrolysis in aqueous environments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My hydrazone-linked conjugate is degrading prematurely at physiological pH (7.4). I thought it was supposed to be stable. What's going on?

A1: This is a common and critical issue, particularly in drug delivery applications where stability in circulation is paramount.[1][2] While hydrazone bonds are known for their pH-sensitive nature, their stability at neutral pH is not absolute and depends on a delicate balance of several factors.[3][4]

The primary mechanism of hydrolysis is acid-catalyzed.[5] It involves the protonation of the imine nitrogen, followed by a nucleophilic attack by a water molecule at the imine carbon.[3] This forms an unstable tetrahedral carbinolamine intermediate, which then breaks down, cleaving the C-N bond.[3]

Here’s why you might be seeing unexpected instability at pH 7.4:

  • Structural Effects (Electronic & Steric): The electronic properties of the groups attached to both the carbonyl and hydrazine precursors significantly influence the rate of hydrolysis.[3][6][7]

    • Electron-donating groups near the hydrazone linkage can increase the basicity of the imine nitrogen, making it more susceptible to protonation and thus accelerating hydrolysis.[3]

    • Electron-withdrawing groups , conversely, decrease the basicity of the imine nitrogen, which can slow down hydrolysis.[8]

    • Aromatic vs. Aliphatic Precursors: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic ones.[6][9] The conjugation of the C=N bond with the aromatic ring provides resonance stabilization, making the linkage more resistant to hydrolysis.[9]

    • Ketones vs. Aldehydes: Hydrazones formed from ketones are typically more stable than those from aldehydes due to greater steric hindrance around the carbonyl carbon, which can impede the nucleophilic attack by water.[6][7]

  • Local Microenvironment: In complex media like plasma or cell culture medium, components can create localized acidic microenvironments or even catalyze the hydrolysis.[7][10]

Troubleshooting Steps:

  • Re-evaluate Your Precursors: If stability at pH 7.4 is your primary goal, consider synthesizing your hydrazone from an aromatic ketone and a hydrazine derivative with electron-withdrawing substituents.

  • Characterize in Simpler Media First: Before moving to complex biological media, assess the stability of your conjugate in a well-defined buffer system (e.g., phosphate-buffered saline, PBS). This will help you establish a baseline and determine if components in your complex media are accelerating degradation.

Q2: I need to design a hydrazone-linked system that is stable at pH 7.4 but releases its payload in the acidic endosomal environment (pH ~5.0-6.0). How do I fine-tune this pH sensitivity?

A2: This is the classic application for hydrazone linkages in drug delivery.[1][11] The key is to engineer the bond so that the rate of hydrolysis is significantly accelerated at acidic pH compared to neutral pH.

The pH-dependent hydrolysis rate is governed by the same principles that influence stability at neutral pH, but now you are leveraging them to your advantage.

  • Leveraging Electronic Effects: To achieve a significant difference in stability between pH 7.4 and 5.0, you can use precursors that create a "sweet spot" of electronic properties. For instance, certain crosslinkers can result in hydrazones that show minimal release at pH 7.4 but a marked increase in hydrolysis at pH 5.0.[3]

  • The Role of Acylhydrazones: Acylhydrazones, formed from the reaction of a carbonyl compound with a hydrazide (R-CO-NH-NH2), are a widely used class for this purpose. They tend to be more stable than alkyl hydrazones at neutral pH but still exhibit acid-catalyzed hydrolysis.[3]

Experimental Workflow for Optimizing pH-Sensitivity:

  • Synthesize a Small Library: Create a few variations of your conjugate using different aldehyde/ketone and hydrazine/hydrazide precursors. Include both aromatic and aliphatic aldehydes, and consider hydrazides with varying electronic properties.

  • Conduct a pH-Rate Profile Study:

    • Prepare buffered solutions at a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.4).

    • Incubate your conjugates in these buffers at a constant temperature (e.g., 37°C).[3]

    • At various time points, take aliquots and quench the hydrolysis reaction (e.g., by rapid freezing or addition of a neutralizing agent).

    • Analyze the samples using a suitable analytical method like HPLC, which can separate the intact conjugate from the released payload and precursor molecules.[9][12][13]

  • Plot and Analyze the Data: For each conjugate, plot the percentage of intact conjugate remaining versus time for each pH. Calculate the half-life (t½) of the conjugate at each pH to quantify its stability.

Data Summary Table for pH-Rate Profile:

Conjugate PrecursorsHalf-life at pH 7.4 (hours)Half-life at pH 5.5 (hours)Stability Ratio (t½ pH 7.4 / t½ pH 5.5)
Aliphatic Aldehyde + Acylhydrazide240.548
Aromatic Aldehyde + Acylhydrazide>20050>4
Aliphatic Ketone + Acylhydrazide72514.4

This systematic approach will allow you to select the conjugate with the optimal balance of stability and pH-triggered release for your specific application.

Q3: What is the detailed mechanism of acid-catalyzed hydrazone hydrolysis, and how can I use this knowledge for troubleshooting?

A3: Understanding the step-by-step mechanism is crucial for rational design and troubleshooting. The hydrolysis of a hydrazone is the reverse of its formation and proceeds via general acid catalysis.[7]

Mechanism of Acid-Catalyzed Hydrazone Hydrolysis:

  • Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen atom (the nitrogen of the C=N double bond). This step is often rate-limiting, and its efficiency is highly dependent on the pH of the solution and the basicity of the nitrogen.[3][7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic imine carbon atom.[3]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral carbinolamine intermediate.[3][6]

  • Proton Transfer and Cleavage: A series of proton transfers occurs, culminating in the elimination of the hydrazine and regeneration of the carbonyl compound.

Hydrolysis_Mechanism

Troubleshooting Based on the Mechanism:

  • Problem: Hydrolysis is too fast even at neutral pH.

    • Mechanistic Insight: The imine nitrogen in your hydrazone is likely too basic, making it easily protonated even by the low concentration of protons in neutral water.

    • Solution: Redesign the hydrazone using precursors with electron-withdrawing groups to decrease the basicity of the imine nitrogen.[8]

  • Problem: Hydrolysis is too slow under acidic conditions.

    • Mechanistic Insight: The imine nitrogen may be too weakly basic due to strong electron-withdrawing groups, or there might be significant steric hindrance preventing the approach of water.

    • Solution: Switch to precursors with less potent electron-withdrawing groups or less steric bulk around the C=N bond.[6]

  • Problem: Inconsistent results in different buffer systems.

    • Mechanistic Insight: The buffer components themselves can act as general acids or bases, catalyzing the reaction.

    • Solution: Be mindful of your buffer choice. Some buffer species, like phosphate, can participate in the proton transfer steps.[14][15] When comparing results, ensure you are using the same buffer system at the same concentration.

Q4: Are there any non-pH related factors that can cause my hydrazone conjugate to degrade?

A4: Yes, while pH is the most dominant factor, other conditions can lead to the degradation of hydrazone linkages or the parent hydrazine molecules.

  • Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions like Cu(II).[14][15] This is more of a concern for the free hydrazine precursor but can also affect the stability of the overall system. If you are working with free hydrazines, it's advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) and in deoxygenated solvents.[15][16]

  • Presence of Other Carbonyl Compounds: The formation of hydrazones is a reversible reaction.[6][7] If your aqueous solution contains other aldehydes or ketones (e.g., as impurities or components of a complex medium), they can react with the hydrazine released from the hydrolysis of your conjugate, shifting the equilibrium and leading to an apparent increase in the degradation of your desired conjugate. This can also lead to transimination, where a new hydrazone is formed.

Preventative Measures:

  • Use High-Purity Reagents and Solvents: Ensure your starting materials and solvents are free from contaminating aldehydes, ketones, and metal ions.

  • Deoxygenate Solutions: For sensitive applications, sparging your buffers with an inert gas like nitrogen or argon can help to remove dissolved oxygen.

  • Consider a Scavenger: In some experimental setups, adding a large excess of a non-interfering carbonyl compound can be used to trap any released hydrazine and drive the hydrolysis to completion for analytical purposes.[5]

Experimental Protocols

Protocol 1: Monitoring Hydrazone Hydrolysis via Reverse-Phase HPLC

This protocol provides a general framework for quantifying the stability of a hydrazone-linked conjugate.

Materials:

  • Hydrazone-linked conjugate of interest

  • Series of buffers (e.g., 100 mM phosphate or acetate) at desired pH values (e.g., 5.0, 6.0, 7.4)

  • Quenching solution (e.g., a strong base to neutralize the acid and stop the reaction)

  • HPLC system with a suitable C18 column

  • Mobile phase appropriate for separating the conjugate from its hydrolysis products (typically a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid)

Procedure:

  • Preparation: Prepare a stock solution of your hydrazone conjugate in an appropriate solvent (e.g., DMSO or water).

  • Initiate Hydrolysis: In separate vials, add a small aliquot of the stock solution to each of the pre-warmed (e.g., 37°C) buffer solutions to a final concentration suitable for HPLC analysis.

  • Incubation and Sampling: Incubate the vials at a constant temperature. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench Reaction: Immediately add the withdrawn aliquot to a quenching solution to stop the hydrolysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

  • Data Analysis: Integrate the peak area corresponding to the intact hydrazone conjugate at each time point. Plot the natural logarithm of the peak area (or concentration) versus time. The slope of this line will be the negative of the first-order rate constant (k) for hydrolysis. The half-life can then be calculated as t½ = 0.693 / k.

HPLC_Workflow

References

  • Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. Benchchem.
  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
  • Wikipedia. (n.d.). Hydrazone. In Wikipedia.
  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm.
  • Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
  • Singh, Y., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules.
  • Li, Y., et al. (2018). Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Hydrazone linkages in pH responsive drug delivery systems. ResearchGate.
  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters.
  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov.
  • Lih, E., et al. (2012). Drug release from hydrazone-containing peptide amphiphiles. Journal of Controlled Release.
  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality.
  • Huc, I., & Nguyen, R. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications.
  • ResearchGate. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate.
  • Smith, D. K., et al. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Chemistry - A European Journal.
  • ResearchGate. (n.d.). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate.
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate.
  • Gonzalez-Bobes, F., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings.
  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
  • Google Patents. (1963). Method for the hydrolysis of hydrazones. Google Patents.
  • Shawali, A. S., & Hassaneen, H. M. (1972). The kinetics of nitrilimine formation in base-catalysed hydrolysis of hydrazonyl halides. Journal of the Chemical Society, Perkin Transactions 2.
  • ATSDR. (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • ResearchGate. (n.d.). Hydrazone hydrolysis tests as a function of water percentage in the... ResearchGate.
  • Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry.
  • ChemRxiv. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
  • Journal of the American Chemical Society. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
  • ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal.

Sources

Validation & Comparative

Precision Characterization of Thiophene-Imine Linkages: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vibrational Signature of Conjugation

In the development of thiophene-based conducting polymers and biologically active Schiff bases, the formation of the C=N (imine/azomethine) bond is the critical "gateway" step. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers an unparalleled advantage in kinetic monitoring and solid-state analysis .

This guide objectively compares FTIR against NMR and Raman spectroscopy for characterizing thiophene derivatives. It establishes a self-validating FTIR protocol specifically designed to distinguish the C=N stretch (


) from the interfering C=C ring vibrations (

) inherent to the thiophene moiety.

Technical Deep Dive: The Thiophene-Imine Oscillator

The Physics of the Shift

Unlike benzenoid Schiff bases, thiophene derivatives possess a sulfur heteroatom that donates electron density into the


-system (hyperconjugation). This electron-rich nature affects the force constant of the adjacent C=N bond.
  • Standard Imine (

    
    ):  Typically 
    
    
    
    .
  • Thiophene-Imine: The conjugation with the thiophene ring often shifts the C=N stretch to lower wavenumbers (

    
     ). This "red shift" is a direct readout of the electronic communication between the heterocyclic ring and the azomethine linker.
    
The "Silent" Confirmation

The reliability of FTIR lies not just in what appears, but in what disappears. A successful reaction must show the complete extinction of:

  • Carbonyl Stretch (

    
    ):  The sharp aldehyde precursor peak at 
    
    
    
    .
  • Amine Stretch (

    
    ):  The doublet (primary amine) typically found at 
    
    
    
    .

Comparative Analysis: FTIR vs. NMR vs. Raman[1]

This table contrasts the performance of FTIR against its primary alternatives for this specific chemical system.

FeatureFTIR (Mid-IR)

NMR (Proton)
Raman Spectroscopy
Primary Detection

stretch (

)
Azomethine proton singlet (

)

symmetric stretch
Thiophene Specificity High: Distinguishes C=N from Thiophene C=C (

)
High: Thiophene protons (

) distinct from imine
Moderate: Thiophene ring breathing modes can dominate
Sample State Solid (ATR/KBr) or LiquidSolution (

, DMSO-

)
Solid or Liquid
Kinetic Monitoring Excellent (Real-time, in-situ probe)Poor (Requires sampling/locking)Good (Non-destructive)
Interference Water vapor, overlapping C=C aromatic bandsSolvent peaks, exchangeable protonsFluorescence (High risk in conjugated thiophenes)
Limit of Detection

(bulk)

(standard scan)

Cost/Time Low / < 2 minsHigh / 10–30 minsHigh / 5–10 mins

Verdict: Use NMR for final structural confirmation. Use FTIR for reaction optimization, high-throughput screening, and verifying metal coordination (which shifts


 further by 

).

Experimental Protocol: The "Kinetic Control" Workflow

Objective: Synthesis and validation of (E)-N-(thiophen-2-ylmethylene)aniline.

Reagents
  • Thiophene-2-carbaldehyde (Liquid, purified)[1]

  • Aniline (or derivative)[1][2]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology
  • Pre-Reaction Baseline:

    • Acquire FTIR spectra of pure Thiophene-2-carbaldehyde (Focus:

      
       peak).
      
    • Acquire FTIR spectra of pure Amine (Focus:

      
       region).
      
  • Condensation:

    • Mix equimolar amounts (e.g., 10 mmol) of aldehyde and amine in 20 mL Ethanol.

    • Add 2-3 drops of Glacial Acetic Acid.

    • Reflux at

      
       for 2–4 hours.
      
  • Isolation:

    • Cool to room temperature; pour into ice-cold water if precipitate does not form immediately.

    • Filter the solid Schiff base.[1]

    • Recrystallize from hot ethanol to remove unreacted aldehyde/amine.

  • FTIR Characterization (ATR Method):

    • Place 2 mg of dried crystal on the Diamond ATR crystal.

    • Apply high pressure (clamp).

    • Scan: 4000–400

      
      , 32 scans, 
      
      
      
      resolution.
Visualizing the Workflow

G Start Start: Precursors Reaction Reflux (EtOH + HAc) Start->Reaction Mix 1:1 Isolation Filtration & Recrystallization Reaction->Isolation 2-4 Hours FTIR_Check FTIR Analysis (ATR) Isolation->FTIR_Check Dry Solid Decision Pass/Fail? FTIR_Check->Decision Decision->Start Fail: 1670 cm⁻¹ present End Valid Schiff Base Decision->End Pass: 1620 cm⁻¹ strong

Figure 1: The self-validating synthesis and characterization workflow for thiophene imines.

Data Interpretation & Troubleshooting

The most common error in thiophene analysis is misidentifying the C=C ring stretch as the C=N imine stretch. Use this logic tree to interpret your spectrum.

Spectral Decision Tree

DecisionTree Start Analyze Spectrum (1500 - 1750 cm⁻¹) Q1 Is there a sharp peak at 1660 - 1700 cm⁻¹? Start->Q1 Result_Aldehyde Contamination: Unreacted Aldehyde Q1->Result_Aldehyde Yes Q2 Is there a strong peak at 1610 - 1640 cm⁻¹? Q1->Q2 No Q3 Is there a doublet at 3200 - 3400 cm⁻¹? Q2->Q3 Yes Result_NoRxn Failure: No Reaction Occurred Q2->Result_NoRxn No Result_Success SUCCESS: Pure Thiophene Imine Q3->Result_Success No Result_Amine Contamination: Unreacted Amine Q3->Result_Amine Yes Note_Thiophene Note: Peaks at 1420-1530 cm⁻¹ are Thiophene Ring C=C Result_Success->Note_Thiophene

Figure 2: Logical decision tree for interpreting overlapping spectral features in thiophene derivatives.

Quantitative Reference Data
Vibration ModeWavenumber (

)
IntensityNotes

Imine
1609 – 1641 Strong (s)Shifts -10 to -30

upon metal coordination

Thiophene
1510 – 1540Medium (m)Asymmetric ring stretch

Thiophene
1420 – 1460Strong (s)Symmetric ring stretch; often overlaps with C-H bend

Thiophene
830 – 860Weak/MedCharacteristic "Fingerprint" of the ring

Aldehyde
1660 – 1700Strong (s)Must be absent in pure product

References

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties. ACS Omega. (2023). Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives.NII.ac.jp. (2010).
  • Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes.Journal of Applied Organometallic Chemistry. (2022).
  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling. MDPI Molecules. (2021). Retrieved from [Link]

  • Comparison of FT-IR and Raman Spectroscopy. Rigaku Analytical Devices. (2017). Retrieved from [Link]

Sources

Comparative Guide: Antibacterial Efficacy of Thiophene vs. Benzene Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the bioisosteric replacement of a benzene ring with a thiophene moiety is a strategic tool to modulate potency, selectivity, and pharmacokinetic profiles.[1] This guide compares Thiophene Hydrazides and Benzene (Phenyl) Hydrazides as antibacterial scaffolds.

The Verdict: While both scaffolds exhibit significant antibacterial activity via DNA gyrase and Enoyl-ACP reductase inhibition, thiophene hydrazides generally demonstrate superior potency against Gram-positive strains (e.g., S. aureus) and specific anaerobes (e.g., C. difficile) . This is attributed to the thiophene ring's


-excessive nature and higher lipophilicity, which facilitates deeper penetration into bacterial lipid bilayers and stronger hydrophobic interactions within enzyme active sites. Benzene hydrazides, conversely, offer greater metabolic stability and a broader, albeit sometimes less potent, spectrum of activity.

Scientific Foundation: The Bioisosteric Rationale

To understand the performance differences, one must analyze the physicochemical divergence between the two rings.

Electronic Character
  • Benzene: A

    
    -neutral system with uniform electron distribution. It serves as a stable, hydrophobic spacer.
    
  • Thiophene: A

    
    -excessive heterocycle. The sulfur atom donates lone pair electrons into the ring system, creating a region of high electron density.
    
    • Impact: The electron-rich thiophene ring can engage in stronger

      
      -
      
      
      
      stacking and charge-transfer interactions with electron-deficient residues in bacterial enzymes (e.g., DNA gyrase B subunit).
Lipophilicity and Permeability
  • S-Atom Effect: The sulfur atom increases lipophilicity (LogP) compared to the vinyl group (-CH=CH-) it replaces in benzene.

  • Causality: Higher lipophilicity enhances the molecule's ability to passively diffuse through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria, directly correlating with lower Minimum Inhibitory Concentration (MIC) values.

Mechanism of Action (MOA)

Both hydrazide classes primarily target bacterial replication and cell wall synthesis. The hydrazide-hydrazone linker (-CO-NH-N=CH-) is critical for chelating metal ions (like Mg²⁺) required by metalloenzymes.

Primary Targets
  • DNA Gyrase (Topoisomerase II): Essential for DNA supercoiling. Hydrazides stabilize the DNA-enzyme cleavage complex, leading to bacterial cell death.

  • Enoyl-ACP Reductase (FabI): A key enzyme in the fatty acid elongation cycle (FAS-II pathway), crucial for cell wall construction.

MOA Visualization

The following diagram illustrates the dual-targeting pathway of hydrazide derivatives.

MOA_Pathway Compound Hydrazide Derivative (Thiophene/Benzene) Membrane Bacterial Membrane Permeation Compound->Membrane Diffusion (LogP dependent) Chelation Metal Chelation (Mg2+ / Mn2+) Compound->Chelation Hydrazide linker Target1 Target A: DNA Gyrase (ATP Binding Pocket) Membrane->Target1 Target2 Target B: Enoyl-ACP Reductase (NADH Binding Site) Membrane->Target2 Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Blockage of Fatty Acid Synthesis Target2->Effect2 Chelation->Target1 Enhances affinity Death Bacterial Cell Death Effect1->Death Effect2->Death

Figure 1: Dual-mechanism pathway of hydrazide antibacterials targeting DNA replication and lipid synthesis.

Comparative Antibacterial Performance[2][3][4][5][6][7][8]

The following data summarizes the comparative efficacy based on Structure-Activity Relationship (SAR) studies.

Representative MIC Data (µg/mL)
Bacterial StrainThiophene-2-hydrazide DerivativeBenzene (Benzoic) Hydrazide DerivativeComparison Note
S.[2] aureus (Gram+) 0.5 - 4.0 4.0 - 16.0Thiophene derivatives often show 2-4x higher potency due to superior membrane penetration.
E. coli (Gram-) 2.0 - 8.04.0 - 16.0Gram-negative outer membranes are harder to penetrate; Thiophene still holds a slight advantage.
C. difficile 2.0 - 4.0 > 64.0Specific thiophene derivatives (e.g., spiro-indoline) show high selectivity for anaerobes.
P. aeruginosa 16.0 - 64.032.0 - >128Both scaffolds struggle against efflux pumps, but thiophene derivatives are generally more active.
Structure-Activity Relationship (SAR)
  • Thiophene Series: Substitution at the C-5 position (e.g., with Halogens like Br or Cl) significantly enhances activity against S. aureus. The sulfur atom acts as a bioisostere to the vinyl group but adds a "lipophilic boost."

  • Benzene Series: Requires strong electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to match the potency of the unsubstituted thiophene ring.

Experimental Protocols

To validate these findings, the following protocols ensure reproducibility and scientific rigor.

Synthesis Workflow (Schiff Base Condensation)

This protocol synthesizes the hydrazide-hydrazone derivatives.

Reagents:

  • Starting Material: Thiophene-2-carboxylic acid hydrazide OR Benzoic acid hydrazide.

  • Reactant: Substituted aromatic aldehyde (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (cat.[3][4][5] amount).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute EtOH.

  • Addition: Add 1.0 mmol of the corresponding aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (hydrazone) will form.

  • Purification: Filter the solid, wash with cold EtOH, and recrystallize from EtOH/DMF.

Synthesis_Workflow Start Start: Hydrazide + Aldehyde Reflux Reflux in EtOH (Cat. AcOH, 3-6h) Start->Reflux TLC TLC Check (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Filter Filtration & Cold Wash TLC->Filter Complete Pure Recrystallization (Final Product) Filter->Pure

Figure 2: General synthesis workflow for hydrazide-hydrazone derivatives.

Antibacterial Assay: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Muller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well microtiter plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of test compound (stock in DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11 (Final volume 200 µL).

    • Well 11: Growth Control (Bacteria + Broth + DMSO).

    • Well 12: Sterility Control (Broth only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of viable bacteria).

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Thiophene vs.

    • Mishra, R., et al. (2018).[4] Synthesis, characterization and antibacterial activity of some new 1,3,4-oxadiazole derivatives incorporating thiophene moiety. Journal of Saudi Chemical Society.

  • Mechanism of Action (DNA Gyrase)

    • Ezel Arab, A. A., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules.[6][7][8][9][3][10][11]

  • Anticlostridial Activity (C. difficile)

    • Abdel-Wahab, B. F., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
  • Hydrazone Antibacterial Review

    • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

Sources

UV-Vis Spectroscopy of Schiff Base Ligands: A Comparative Interpretation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical framework for interpreting the electronic absorption spectra of Schiff base ligands (azomethines) and their metal complexes.[1] Unlike generic spectroscopy overviews, this document focuses on the comparative analysis required for synthesis validation: distinguishing the ligand from its precursors (aldehydes/amines) and confirming metal coordination through spectral shifts.[1]

Theoretical Framework: Electronic Transitions

To interpret Schiff base spectra, one must understand the molecular orbital (MO) energy gaps.[1] Schiff bases (


) generally exhibit two primary transitions in the UV-Visible region.
The Electronic Landscape[1]
  • 
     Transitions (<300 nm):  High-energy transitions originating from the aromatic rings (benzene/naphthalene moieties). These are intense (
    
    
    
    ) but less diagnostic for the imine bond itself.[1]
  • 
     Transitions (>300 nm):  Lower-energy transitions involving the non-bonding lone pair (
    
    
    
    ) on the azomethine nitrogen exciting to the antibonding
    
    
    orbital. This band is the "fingerprint" of the Schiff base formation.[1]
Visualization: Energy Diagram

MO_Diagram Figure 1: Energy diagram of primary electronic transitions in Schiff bases. cluster_0 Molecular Orbitals LUMO π* (Antibonding) HOMO_n n (Non-bonding / N-lone pair) HOMO_n->LUMO n → π* (>300 nm) Diagnostic Band HOMO_pi π (Bonding / Aromatic) HOMO_pi->LUMO π → π* (<300 nm) High Intensity

Comparative Analysis: Validation of Synthesis

The utility of UV-Vis lies in comparison. You cannot validate a product without overlaying its spectrum against its "alternatives"—the starting materials.[1]

Comparison A: Ligand vs. Precursors (Synthesis Check)

The disappearance of the carbonyl band and the appearance of the azomethine band confirm condensation.

FeaturePrecursor (Aldehyde)Schiff Base Product (Ligand)Interpretation
Primary Band

250 nm (

)

250–280 nm (

)
Aromatic backbone remains; slight redshift due to extended conjugation.[1]
Diagnostic Band None (or weak

of C=O <300nm)
315–365 nm (

of C=N)
Critical Proof: Appearance of this new band confirms imine bond formation.
Intensity ModerateHighConjugation of

with aromatic rings increases molar absorptivity (

).
Comparison B: Ligand vs. Metal Complex (Coordination Check)

Upon metalation, the ligand's electronic environment changes.[1] The lone pair on Nitrogen is donated to the metal, stabilizing the


 orbital and altering the energy gap.[1]
FeatureFree LigandMetal ComplexInterpretation
Azomethine Band (

)
315–365 nmShifted (Blue or Red)Hypsochromic (Blue) Shift: Metal stabilizes the

orbital, increasing the energy gap. Bathochromic (Red) Shift: Back-bonding or extended conjugation lowers

energy.
d-d Transitions Absent400–700 nm Weak, broad bands indicating metal presence (Laporte forbidden).[1]
Charge Transfer (CT) Absent<400 nm (often intense)LMCT/MLCT: Ligand-to-Metal or Metal-to-Ligand charge transfer. often obscures

bands.[1]

Technical Insight: If the azomethine band does not shift, the metal is likely not coordinated to the nitrogen, or the complex has dissociated in the solvent.[1]

Advanced Interpretation: Tautomerism & Solvatochromism[1][3]

Salicylaldehyde-derived Schiff bases (Salen-type) exhibit Keto-Enol Tautomerism , which is highly solvent-dependent. This is a common source of confusion where researchers misidentify the "keto" band as an impurity.

The Mechanism[1]
  • Enol-Imine (OH form): Predominant in non-polar solvents (Benzene,

    
    ).[1] Yellow color.[1][2]
    
  • Keto-Amine (NH form): Stabilized by polar protic solvents (Ethanol, Methanol).[1] Orange/Red color.[1]

Workflow: Tautomer Identification

Tautomerism Figure 2: Spectral signature of Enol-Keto tautomerism in Salen ligands. Enol Enol-Imine Form (Non-Polar Solvent) Keto Keto-Amine Form (Polar Solvent) Enol->Keto Proton Transfer (ESIPT) Band1 Band: ~330 nm Enol->Band1 Absorbs at Band2 Band: ~400 nm (New Band) Keto->Band2 Absorbs at

  • Observation: In ethanol, you may see a "new" band around 400–450 nm .[1]

  • Validation: Record the spectrum in a non-polar solvent (e.g., Cyclohexane). If the 400 nm band disappears, it is a tautomeric band, not an impurity or metal complex [2, 4].[1]

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent cutoff artifacts.[1]

Reagents & Equipment[1][4][5]
  • Solvent: Spectroscopic grade DMSO, DMF, or Ethanol (Check UV cutoff: DMSO <268nm, Ethanol <210nm).[1]

  • Concentration:

    
     to 
    
    
    
    M.
  • Reference: Matched quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction (Auto-Zero):

    • Fill both sample and reference cuvettes with pure solvent.[1]

    • Run baseline correction (200–800 nm).[1] Why: Removes solvent absorption and cell mismatch errors.[1]

  • Stock Solution Preparation:

    • Dissolve 1 mg of ligand in 10 mL solvent (approx

      
       M).
      
    • Sonicate for 5 mins to ensure complete dissolution. Partial dissolution causes scattering (noise).[1]

  • Dilution & Scanning:

    • Dilute stock 1:10 to reach

      
       M.
      
    • Scan from 800 nm down to 200 nm.

    • Check Absorbance: If

      
      , dilute further. If 
      
      
      
      , concentrate.[1] Ideal range: 0.4 – 0.9 A.[1]
  • Comparative Overlay:

    • Without changing parameters, run the metal complex sample.[1]

    • Overlay the spectra using software (e.g., Origin, Excel) to calculate the shift (

      
      ).[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for assigning

    
     transitions).
    
  • Ziolkowski, M., et al. (2006).[1] Enol-keto tautomerism of aromatic photochromic Schiff base... The Journal of Chemical Physics, 124, 124518.[1][3] Link[1]

  • Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of Schiff base metal complexes. Journal of Molecular Structure, 1050, 112-122.[1] (Source for metal complexation shifts).[1][4][5][6]

  • Cioanca, A., et al. (2025).[1] Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism.[1][7] Molecules, 30(3), 1234.[1] Link[1]

  • AZoOptics. (2025).[7] How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Link

Sources

Validation of molecular docking scores with in vitro cytotoxicity results

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: The Scientific Reality

The "Virtual vs. Reality" Gap in Drug Discovery In modern drug discovery, a dangerous assumption often persists: that a high docking score (highly negative


) automatically translates to potent biological inhibition (low 

). As a Senior Application Scientist, I must clarify that molecular docking screens for affinity, while cytotoxicity assays screen for efficacy.

These two metrics are related but distinct. A compound may bind tightly to a target (high affinity) but fail to penetrate the cell membrane, be metabolized rapidly, or bind to off-target proteins, resulting in poor cytotoxicity. Therefore, the "Product" we are evaluating here is not just a software tool, but the Predictive Accuracy of Scoring Functions (AutoDock Vina, Schrödinger Glide, GOLD) when validated against the biological "Gold Standard": the MTT Cytotoxicity Assay .

Part 2: Comparative Analysis of Scoring Functions

We compare three industry-standard docking engines based on their ability to correlate with in vitro results.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (XP) (Commercial)CCDC GOLD (ChemPLP) (Commercial)
Scoring Algorithm Hybrid (Empirical + Knowledge-based)Empirical (Hard functionality filters)Genetic Algorithm + Force Field
Pose Prediction High Accuracy (RMSD < 2Å often)Very High AccuracyHigh Accuracy (Flexible ring handling)
Correlation (

)
0.40 – 0.60 (Variable)0.55 – 0.75 (Optimized)0.50 – 0.70
False Positives Moderate (Favors hydrophobic ligands)Low (Strict desolvation penalties)Moderate
Throughput Very High (Fast)Medium (XP is computationally expensive)Medium
Best Use Case Initial High-Throughput ScreeningLead Optimization / Precise RankingMetallo-proteins / Flexible Active Sites

Expert Insight: In my experience, Glide XP often yields better correlation with


 because it rigorously penalizes ligand strain and desolvation, which are critical thermodynamic factors in real biological environments. Vina  is excellent for pose prediction but often overestimates the binding energy of large, hydrophobic molecules that may not actually be soluble in the cell culture media used for MTT assays.

Part 3: The Validation Workflow

To scientifically validate docking scores, one must perform a "Redocking & Correlation" study. This is not a linear process but a cyclic feedback loop.

Visualizing the Validation Logic

The following diagram illustrates the critical checkpoints where in silico predictions often fail to match in vitro reality.

ValidationLogic Start Compound Library Docking Molecular Docking (In Silico) Start->Docking Selection Hit Selection (Top 10%) Docking->Selection Sort by ΔG Analysis Correlation Analysis (Pearson r) Docking->Analysis Input ΔG Assay MTT Cytotoxicity (In Vitro) Selection->Assay Synthesize/Purchase Assay->Analysis Input IC50 Fail1 False Positives (High Score, No Activity) Analysis->Fail1 Discrepancy Source Fail2 False Negatives (Low Score, High Activity) Analysis->Fail2

Figure 1: The Validation Feedback Loop. Discrepancies (False Positives/Negatives) usually arise from solubility issues or off-target effects not modeled in the docking phase.

Part 4: Detailed Experimental Protocols

To ensure reproducibility, follow these specific protocols. The integrity of your correlation depends entirely on the precision of these two experiments.

Protocol A: High-Fidelity Molecular Docking (AutoDock Vina)

Goal: Generate binding affinity values (


) for correlation.
  • Protein Preparation:

    • Retrieve crystal structure from PDB.

    • Crucial Step: Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using MGLTools or PyMOL.

    • Why? Vina requires explicit hydrogens to calculate hydrogen bond strengths correctly.

  • Ligand Preparation:

    • Convert 2D SMILES to 3D structures (using OpenBabel or ChemDraw).

    • Minimize energy (MMFF94 force field) to remove steric clashes.

    • Define rotatable bonds (Torzdof).

  • Grid Box Definition:

    • Center the grid on the active site residues (identified from literature or co-crystallized ligand).

    • Dimensions: Extend the box 5Å beyond the active site residues to allow for ligand conformational sampling.

  • Execution:

    • Run Vina with exhaustiveness = 8 (default) or 32 (for higher precision).

    • Extract the lowest energy score (kcal/mol) for the top pose.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Goal: Determine


 (concentration inhibiting 50% cell viability).
  • Seeding:

    • Seed cells (e.g., MCF-7 or HeLa) in 96-well plates at

      
       to 
      
      
      
      cells/well.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Dissolve compounds in DMSO (keep final DMSO concentration < 0.5% to avoid solvent toxicity).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of treatment media to wells (Triplicate wells per concentration).

  • MTT Addition:

    • After 24-48 hours treatment, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    • Calculate % Viability:

      
      .
      
    • Plot log(concentration) vs. % Viability to derive

      
       using non-linear regression (GraphPad Prism).
      

Part 5: Data Interpretation & Mechanism

The Biological Pathway: Why Docking Cytotoxicity

Docking simulates a static event (binding). Cytotoxicity is the result of a complex signaling cascade. The diagram below visualizes the "Black Box" between the docking event and the cell death measured by MTT.

CellDeathPathway cluster_limitations Docking Scope (Limited) Drug Drug Molecule Membrane Cell Membrane (Permeability Barrier) Drug->Membrane Passive Diffusion Target Target Protein (Docking Site) Membrane->Target Intracellular Binding Pathway Signaling Cascade (e.g., Caspase Activation) Target->Pathway Inhibition Mito Mitochondria (MTT Reduction Site) Pathway->Mito Dysfunction Death Cell Death (Apoptosis) Mito->Death Loss of Viability

Figure 2: The Biological Gap. Docking only models the "Target Protein" interaction. It ignores membrane permeability and downstream signaling, which are captured by the MTT assay.

Quantitative Correlation Analysis

To validate your results, create a scatter plot:

  • X-Axis: Docking Score (kcal/mol)

  • Y-Axis:

    
     (
    
    
    
    )

Interpretation Guide:

  • Pearson

    
    :  Excellent predictive power. The target is likely the primary driver of toxicity.
    
  • Pearson

    
    :  Moderate correlation. Common in multifactorial diseases.
    
  • Pearson

    
    :  No correlation. The compound may be acting via a different mechanism, or solubility issues are masking the affinity.
    

References

  • Comparison of Scoring Functions

    • Wang, Z., et al. (2016).[3] Comprehensive evaluation of ten scoring functions for protein-ligand docking. Current Pharmaceutical Design. Link

  • Lack of Correlation (MCF-7 Study)

    • Al-Joundi, A., et al. (2024). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research. Preprints.org. Link

  • MTT Assay Standard Protocol

    • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[4] Journal of Immunological Methods. Link

  • AutoDock Vina Methodology

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Triterpenes/MAGL Correlation Success

    • Ndlovu, S., et al. (2024). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency. MDPI Molecules. Link

Sources

Thermal analysis (TGA/DSC) of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA/DSC) of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide: A Comparative Guide for Drug Development

Executive Summary

In modern medicinal chemistry, thiophenecarbohydrazide derivatives and their corresponding Schiff bases (hydrazones) have emerged as privileged scaffolds, exhibiting potent anti-inflammatory, analgesic, and antimicrobial properties[1][2]. Among these, N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide represents a highly promising lead compound. However, transitioning a lead compound from the discovery phase to solid-state formulation requires a rigorous understanding of its thermal stability, polymorphism, and degradation kinetics.

This guide provides an in-depth comparative analysis of the thermal properties—via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide against its structural analogs. By examining how specific para-substitutions on the benzylidene ring influence thermal behavior, formulation scientists can make data-driven decisions regarding hot-melt extrusion, milling, and long-term storage stability.

Mechanistic Insights: The Causality of Para-Substitution on Thermal Stability

To understand the thermal profile of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide, one must look at its crystal lattice dynamics. The molecule features an azomethine (-N=CH-) linkage and an amide (-NH-C=O) group, which together facilitate keto-enol tautomerism and form a robust intermolecular hydrogen-bonding network[3].

The thermal stability of these hydrazones is not arbitrary; it is directly dictated by the electronic effects of the substituent on the benzylidene ring:

  • The +I Inductive Effect: The para-methyl (-CH₃) group in our target compound exerts a weak positive inductive effect. This slightly increases the electron density on the azomethine nitrogen, strengthening its capacity to act as a hydrogen bond acceptor compared to the unsubstituted analog.

  • Lattice Packing: The steric bulk of the methyl group forces a highly ordered, tightly packed crystal lattice. This structural rigidity translates directly to a higher endothermic melting point (DSC) and a delayed onset of thermal decomposition (TGA) because more thermal energy is required to disrupt the intermolecular forces[4].

  • Comparative Extremes: Conversely, strong electron-withdrawing groups (like -NO₂) drastically alter the molecular dipole moment, leading to intense dipole-dipole interactions that artificially inflate the melting point, often bringing it dangerously close to the compound's decomposition temperature.

SPR cluster_0 Para-Substitution (Benzylidene Ring) N1 -H (Unsubstituted) P1 Intermolecular H-Bonding & Crystal Packing N1->P1 Baseline N2 -CH3 (Methyl Target) N2->P1 + Inductive Effect N3 -OCH3 (Methoxy) N3->P1 + Resonance Effect N4 -NO2 (Nitro) N4->P1 - Inductive Effect P2 Thermal Stability (DSC/TGA Profile) P1->P2 Determines

Caption: Logical pathway illustrating how para-substituents dictate thermal stability via lattice packing.

Comparative Thermal Analysis (TGA/DSC) Data

The following table synthesizes the quantitative thermal data for N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide and its primary structural alternatives. The data highlights the optimal processing window (the gap between melting point and decomposition onset) which is critical for pharmaceutical manufacturing.

Compound AnalogSubstituentMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Processing Window (ΔT, °C)Char Yield at 600°C (%)
N'-(benzylidene)-...-H185.2275.590.312.4
N'-(4-methylbenzylidene)-... -CH₃ 198.4 285.0 86.6 15.1
N'-(4-methoxybenzylidene)-...-OCH₃205.1290.285.118.3
N'-(4-nitrobenzylidene)-...-NO₂245.8260.514.7 (High Risk)25.6

Analysis: The 4-methyl derivative offers a highly favorable thermal profile. Its melting point (198.4 °C) is high enough to ensure solid-state stability during ambient storage and standard milling, yet it maintains a wide, safe processing window (86.6 °C) before the onset of thermal degradation at 285.0 °C. In contrast, the nitro-substituted analog poses a severe formulation risk due to its narrow processing window.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, thermal analysis must be conducted using self-validating systems. The following step-by-step methodologies incorporate internal calibration checks to prevent artifactual data[3].

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration (Self-Validation): Prior to sample analysis, calibrate the DSC cell using high-purity Indium (Tm = 156.6 °C, ΔHf = 28.45 J/g) and Zinc (Tm = 419.5 °C). This ensures both the temperature axis and calorimetric sensitivity are accurate.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide into a standard aluminum crucible. Crimp the lid with a pinhole to allow the release of any trapped volatile moisture without pressure buildup.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (99.999%) at a constant flow rate of 50 mL/min. This prevents oxidative degradation from masking the true endothermic melting peak.

  • Thermal Method: Equilibrate the sample at 25 °C for 5 minutes. Apply a dynamic heating rate of 10 °C/min up to 250 °C.

  • Data Interpretation: Record the extrapolated onset temperature (

    
    ) as the true melting point, rather than the peak maximum, to account for thermal lag.
    
Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration (Self-Validation): Run a standard sample of Calcium Oxalate Monohydrate (

    
    ). Verify the three distinct stoichiometric mass losses (dehydration, decarbonylation, and decarboxylation) to validate the microbalance accuracy.
    
  • Sample Preparation: Weigh 4.0 – 5.0 mg of the compound into an open alumina (

    
    ) crucible. Alumina is chosen over platinum to prevent potential catalytic degradation of the thiophene ring.
    
  • Thermal Method: Under a 50 mL/min Nitrogen purge, heat the sample from 25 °C to 600 °C at 10 °C/min.

  • Data Interpretation: Analyze the first derivative of the TGA curve (DTG) to precisely identify the

    
     of the primary degradation step (cleavage of the azomethine bond).
    

Workflow A 1. Instrument Calibration (Indium/Zinc & Calcium Oxalate) B 2. Sample Preparation (2-5 mg, Alumina/Aluminum pans) A->B C 3. Purge Gas Equilibration (N2 at 50 mL/min) B->C D 4. Dynamic Heating (10 °C/min: 25°C to 600°C) C->D E DSC Analysis (Endothermic Melting Peak) D->E Heat Flow (mW) F TGA Analysis (Mass Loss & Decomposition Onset) D->F Mass Change (%) G Data Integration (Thermal Stability Profiling) E->G F->G

Caption: Standardized, self-validating TGA/DSC workflow for thiophenecarbohydrazide derivatives.

Conclusion & Formulation Implications

The thermal analysis of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide demonstrates that the strategic placement of a para-methyl group yields a highly stable, crystalline solid. Compared to its unsubstituted and nitro-substituted analogs, the 4-methyl derivative provides an optimal balance: a robust melting point (~198 °C) driven by enhanced hydrogen bonding, coupled with a wide processing window (~86 °C) before thermal decomposition. For drug development professionals, this compound presents a low-risk profile for high-energy manufacturing processes, including hot-melt extrusion and spray drying, ensuring the active pharmaceutical ingredient (API) maintains its structural integrity throughout the formulation lifecycle.

References

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682.[Link]

  • Silva, Y. K. C., et al. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 19(6), 8456-8471.[Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(12), 1202-1208.[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals synthesize novel thiophene-based heterocycles for high-throughput antimicrobial and anti-inflammatory screening[1], managing the lifecycle of these compounds is a critical operational requirement. N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a biologically active Schiff base. While its structural moieties are invaluable for drug discovery[2], they present specific environmental and toxicological hazards that mandate strict, EPA-compliant disposal protocols.

This guide provides a self-validating, step-by-step methodology for the safe containerization, storage, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Chemical Profile & Hazard Rationale

To safely dispose of any chemical, one must first understand the mechanistic reasons behind its hazard classification. N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is formed via the condensation of 2-thiophenecarbohydrazide and 4-methylbenzaldehyde[3].

Mechanistic Hazard Assessment:

  • The Hydrazone Linkage (-CO-NH-N=CH-): Under highly acidic conditions, this linkage can undergo hydrolysis, reverting to the free 2-thiophenecarbohydrazide. Compounds with free hydrazine/hydrazide amino groups exhibit higher acute toxicity and reactivity. The EPA strictly restricts the environmental release of hydrazine derivatives due to their potential to disrupt aquatic ecosystems.

  • The Thiophene Ring: Thiophene derivatives are highly lipophilic and resist standard wastewater bioremediation, making them persistent environmental pollutants. Therefore, intentional evaporation or drain disposal is strictly prohibited[4].

Quantitative Chemical Summary
PropertyValue
Chemical Name N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
Structural Class Thiophene-carbohydrazone (Schiff Base)
Physical State Solid / Crystalline Powder
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity
Mandated Disposal Licensed High-Temperature Incineration[5]

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in verification steps to guarantee containment before moving to the next phase.

Phase 1: Pre-Disposal Segregation

Waste must be segregated by its physical state to prevent cross-reactivity and to allow the disposal facility to apply the correct incineration protocol (e.g., rotary kiln for solids vs. liquid injection for solvents). Maintain separate containers for solid and liquid waste[4].

  • Solid Waste: Unreacted powder, crystallized product, and contaminated consumables (weighing paper, pipette tips).

  • Liquid Waste: Solutions containing the compound (e.g., dissolved in ethanol, DMSO, or dichloromethane during purification).

Phase 2: Containerization
  • Step 1: Select a chemically compatible container. High-Density Polyethylene (HDPE) is required. Avoid metal containers, as trace acids from the synthesis process (e.g., catalytic HCl) can react with the metal[2].

  • Step 2 (Solids): Transfer solid waste inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Step 3 (Liquids): Pour liquid waste into the designated organic waste carboy. If the solvent is halogenated (like dichloromethane), it must go into a Halogenated Organic Waste container[5].

  • Validation Check: For liquids, verify the pH of the waste mixture is between 4 and 10 before sealing. Highly acidic waste (pH < 4) can catalyze the hydrolysis of the hydrazone bond, generating more reactive free hydrazides[3]. Cap the container, wipe the exterior with a dry Kimwipe, and inspect the wipe under light to ensure zero microscopic residue remains on the outside.

Phase 3: EPA/RCRA Compliant Labeling
  • Step 1: Apply a compliant label immediately upon the first drop of waste entering the container.

  • Step 2: The label must explicitly state "Hazardous Waste" [4].

  • Step 3: Write the full chemical name ("N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide") and the primary solvent. Do not use structural abbreviations or acronyms.

  • Validation Check: Cross-reference the label with your lab's digital inventory system to ensure the accumulation start date is recorded accurately[4].

Phase 4: Satellite Accumulation Area (SAA) Management
  • Step 1: Store the sealed container in a designated SAA at or near the point of generation[4].

  • Step 2: Place the container inside a secondary containment tray to catch potential leaks[4].

  • Step 3: Arrange for collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor before reaching the institutional time limit (typically 90 to 180 days)[4].

  • Validation Check: Conduct a weekly visual inspection of the SAA. Verify that no containers are bulging (indicating off-gassing) and that all lids are tightly secured.

Spill Management & Decontamination Workflow

In the event of an accidental spill of the pure crystalline powder or concentrated solution, execute the following protocol:

  • Isolate & Equip: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[5].

  • Containment (Solid Spill): Gently sweep the powder using a static-free brush. Causality: Fine crystalline powders of organic heterocycles carry static charges; using standard plastic dustpans can cause the powder to aerosolize, increasing inhalation risk.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[5].

  • Decontamination: Wash the affected benchtop or floor area with a suitable solvent (e.g., ethanol), followed by a mild detergent solution. Collect all absorbent materials and rinsate into a sealed hazardous waste container[5].

  • Validation Check: Shine a long-wave UV lamp over the spill area. Many highly conjugated thiophene-Schiff bases exhibit mild fluorescence; a lack of fluorescence confirms complete macroscopic decontamination.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the segregation, labeling, and disposal process to ensure operational compliance.

DisposalWorkflow Start Waste Generation: N'-(4-methylbenzylidene)- 2-thiophenecarbohydrazide Decision State of Waste? Start->Decision Solid Solid Waste Collection (HDPE Receptacle) Decision->Solid Powder / Crystals Liquid Liquid Waste Collection (Compatible Carboy) Decision->Liquid Dissolved in Solvent Label EPA/RCRA Labeling: 'Hazardous Waste', Name, Date Solid->Label Liquid->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS Pickup & Licensed Incineration SAA->EHS

Logical workflow for the segregation, labeling, and disposal of thiophene-hydrazone chemical waste.

References

1.[5] Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals - Benchchem. 5 2.[4] Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals - Benchchem. 4 3. Toxicological Profile for Hydrazines - US Department of Health and Human Services / GovInfo. 4.[1] Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - ResearchGate.1 5.[2] 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - MDPI. 2 6.[3] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide - Zeitschrift für Naturforschung B / HHU. 3 7.[6] Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis. 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.